4-Chloro-3'-nitrobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3'-nitrobenzophenone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3'-nitrobenzophenone is a substituted aromatic ketone that serves as a crucial building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique molecular architecture, featuring a benzophenone core functionalized with a chloro and a nitro group, offers a versatile platform for the construction of complex molecular entities. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 4-Chloro-3'-nitrobenzophenone, with a focus on its role in medicinal chemistry and drug discovery.
Chemical Structure and Physicochemical Properties
4-Chloro-3'-nitrobenzophenone, with the CAS number 56107-02-9, possesses a molecular formula of C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol .[1] The structure consists of a central carbonyl group connecting a 4-chlorophenyl ring and a 3-nitrophenyl ring. This arrangement of electron-withdrawing groups and reactive sites dictates its chemical behavior and synthetic utility.
Below is a diagram illustrating the chemical structure of 4-Chloro-3'-nitrobenzophenone.
Caption: Synthetic pathway for 4-Chloro-3'-nitrobenzophenone.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of 4-Chloro-3'-nitrobenzophenone based on the principles of Friedel-Crafts acylation. [2] Step 1: Preparation of 4-Chloro-3-nitrobenzoyl chloride
-
To a stirred solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1-1.3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. The resulting solution of 4-chloro-3-nitrobenzoyl chloride in toluene is typically used directly in the next step without isolation.
Step 2: Friedel-Crafts Acylation to form 4-Chloro-3'-nitrobenzophenone
-
In a separate reaction vessel, prepare a suspension of anhydrous aluminum chloride (1.3-1.5 equivalents) in benzene.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add the previously prepared solution of 4-chloro-3-nitrobenzoyl chloride to the cooled suspension of aluminum chloride in benzene, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Chloro-3'-nitrobenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Spectroscopic Characterization
While a comprehensive, peer-reviewed, and fully assigned set of spectra for 4-Chloro-3'-nitrobenzophenone is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. The NIST Chemistry WebBook provides access to the gas-phase IR and mass spectra. [3] ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 4-chlorophenyl ring will be influenced by the electron-withdrawing chloro and carbonyl groups, while the protons on the 3-nitrophenyl ring will be deshielded by the nitro and carbonyl groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons attached to the chloro and nitro groups showing characteristic shifts.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1690 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, usually observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-Cl stretching vibrations, which can be found in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 261. The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Fragmentation patterns will likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and 4-chloro-3-nitrophenyl acylium ions.
Reactivity and Synthetic Applications
4-Chloro-3'-nitrobenzophenone is a versatile intermediate due to the presence of three key reactive sites: the chloro group, the nitro group, and the carbonyl group.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and carbonyl groups. [4][5]This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of derivatives. The reaction is generally favored when the electron-withdrawing groups are ortho or para to the leaving group. [4]
Caption: General scheme for nucleophilic aromatic substitution.
Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
In a round-bottom flask, dissolve 4-Chloro-3'-nitrobenzophenone (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
-
Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions. [6]A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). [7] Experimental Protocol for Nitro Group Reduction using Tin and HCl:
-
In a round-bottom flask, suspend 4-Chloro-3'-nitrobenzophenone (1 equivalent) in ethanol.
-
Add granular tin (2-3 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the resulting mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3'-aminobenzophenone.
-
Purify the product by column chromatography or recrystallization.
Applications in Pharmaceutical Synthesis
4-Chloro-3'-nitrobenzophenone is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from its ability to be readily converted into more complex structures.
Kinase Inhibitors
A patent has described the use of 4-Chloro-3'-nitrobenzophenone in the preparation of compounds that can effectively suppress the activity of at least one serine/threonine kinase or epidermal growth factor receptor-tyrosine kinase (EGFR-TK). [2]These kinases are often implicated in the proliferation of cancer cells, making their inhibitors valuable targets for oncology drug discovery.
Glucocorticoid Receptor Modulators
The same patent also highlights its application in the synthesis of compounds that regulate the function of glucocorticoid receptors. [2]These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic benefits in inflammatory diseases and other conditions.
While specific, publicly disclosed API syntheses starting directly from 4-Chloro-3'-nitrobenzophenone are not extensively detailed in the immediate search results, its structural motifs are present in precursors to more complex pharmaceutical agents. The chloro and nitro functionalities allow for the introduction of various pharmacophoric elements through the reactions described above.
Safety and Handling
4-Chloro-3'-nitrobenzophenone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. [1][8] GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [9] Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [1]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [1]* Use only outdoors or in a well-ventilated area. [1]* Wash skin thoroughly after handling. [1]* In case of contact with skin, wash with plenty of soap and water. [1]* If inhaled, remove the person to fresh air and keep comfortable for breathing. [1]* If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] Storage:
-
Store in a cool, dry, and well-ventilated place. [8]* Keep the container tightly closed. [8]
Conclusion
4-Chloro-3'-nitrobenzophenone is a synthetically valuable intermediate with significant applications in the field of medicinal chemistry and drug development. Its well-defined reactivity, stemming from the strategically placed chloro, nitro, and carbonyl functional groups, allows for the efficient construction of diverse and complex molecular architectures. The ability to perform nucleophilic aromatic substitution and nitro group reduction opens up numerous avenues for the synthesis of novel compounds with potential therapeutic activity. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their drug discovery and development endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.
References
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. (URL: [Link])
-
4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. (URL: [Link])
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. (URL: not available)
-
Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. (URL: [Link])
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
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molecular weight and formula of 4-Chloro-3'-nitrobenzophenone
An In-Depth Technical Guide to 4-Chloro-3'-nitrobenzophenone: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of 4-Chloro-3'-nitrobenzophenone, a key intermediate in organic synthesis and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. We will delve into its core properties, synthesis, spectral characterization, and critical role as a building block for complex therapeutic agents.
Core Chemical Identity and Physicochemical Properties
4-Chloro-3'-nitrobenzophenone, with the CAS Number 56107-02-9, is a disubstituted benzophenone derivative. The strategic placement of a chloro and a nitro group on one of the phenyl rings makes it a versatile precursor for a variety of chemical transformations. The electron-withdrawing nature of both the nitro group and the carbonyl bridge significantly influences the reactivity of the molecule.
Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNO₃ | [1][2][3] |
| Molecular Weight | 261.66 g/mol | [1][2][3][4] |
| IUPAC Name | (4-chloro-3-nitrophenyl)(phenyl)methanone | [2][4] |
| Synonyms | 3-Nitro-4-chlorobenzophenone, p-Chloro-m-nitrobenzophenone | [2][5] |
| CAS Number | 56107-02-9 | [1][2][6] |
| Appearance | Yellow to light-orange crystalline powder | [1][7] |
| Melting Point | 104 - 108 °C | [5][6][8] |
| Boiling Point | 235 °C @ 13 mmHg | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [9] |
| λmax | 260 nm | [9] |
Spectroscopic Characterization: A Structural Blueprint
Accurate structural elucidation is the bedrock of chemical synthesis. For 4-Chloro-3'-nitrobenzophenone, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, assigned spectrum is not readily found, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established substituent effects and data from analogous structures like 4-nitrobenzophenone[1] and 4-chloro-3-nitrobenzoic acid[10].
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 8.1-8.3 ppm (d, 1H): This signal corresponds to the proton ortho to both the nitro group and the carbonyl group on the substituted ring. The strong deshielding effect of both electron-withdrawing groups shifts it significantly downfield.
-
δ 7.8-8.0 ppm (dd, 1H): The proton meta to the nitro group and ortho to the chlorine atom.
-
δ 7.5-7.8 ppm (m, 6H): This multiplet arises from the five protons of the unsubstituted phenyl ring and the proton ortho to the chlorine atom on the substituted ring.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~195 ppm: Carbonyl carbon (C=O).
-
δ ~148 ppm: Carbon bearing the nitro group (C-NO₂).
-
δ ~125-140 ppm: Aromatic carbons, with shifts influenced by the attached substituents (Cl, NO₂, and the benzoyl group).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
~1670 cm⁻¹ (strong): A sharp, strong absorption characteristic of the diaryl ketone carbonyl (C=O) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Two distinct, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.[4]
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
Synthesis Methodology: The Friedel-Crafts Pathway
The most industrially viable and logical synthesis of 4-Chloro-3'-nitrobenzophenone is via a Friedel-Crafts acylation reaction. This method avoids the harsh conditions and poor regioselectivity associated with the direct nitration of 4-chlorobenzophenone.[11] The process is a two-step sequence starting from 4-chloro-3-nitrobenzoic acid.
Caption: Synthesis workflow for 4-Chloro-3'-nitrobenzophenone.
Detailed Experimental Protocol
This protocol is a self-validating system. Success at each stage is confirmed by the physical properties of the intermediate and final product.
Step 1: Preparation of 4-Chloro-3-nitrobenzoyl Chloride
-
Rationale: The carboxylic acid must be converted to the more reactive acyl chloride to facilitate the Friedel-Crafts reaction. Oxalyl chloride or thionyl chloride are effective reagents for this transformation.
-
Setup: To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (20.16 g, 0.1 mol).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) via the dropping funnel.
-
Heating: Gently heat the reaction mixture to 80-90 °C. The reaction progress can be monitored by the evolution of HCl and SO₂ gas (ensure the setup is in a fume hood with appropriate scrubbing).
-
Completion: After gas evolution ceases (typically 2-3 hours), the reaction is complete. The excess thionyl chloride can be removed by distillation to yield the crude 4-chloro-3-nitrobenzoyl chloride, which is often used directly in the next step.
Step 2: Friedel-Crafts Acylation to Yield 4-Chloro-3'-nitrobenzophenone [11]
-
Rationale: This is a classic electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst (AlCl₃), attacks the electron-rich benzene ring.
-
Setup: In a separate dry 1 L flask, add anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol) to dry benzene (200 mL) while cooling in an ice bath to maintain a temperature below 10 °C.
-
Addition: Slowly add the crude 4-chloro-3-nitrobenzoyl chloride from Step 1 to the AlCl₃/benzene slurry, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (50 mL). This hydrolyzes the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the solution over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Quality Control
High purity is essential for pharmaceutical intermediates.[4] Recrystallization is an effective method for purifying the final product.
Purification by Recrystallization
-
Dissolve the crude 4-Chloro-3'-nitrobenzophenone in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals under vacuum. The expected melting point of the purified product should be in the 104-108 °C range.
Analytical Quality Control: HPLC Method
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase, filter through a 0.45 µm filter, and inject.
-
Expected Result: A pure sample should show a single major peak. Purity is typically reported as >98% for commercial grades.[6]
Chemical Reactivity and Applications in Drug Development
The utility of 4-Chloro-3'-nitrobenzophenone stems from the reactivity of its functional groups, making it a valuable building block for more complex molecules.[4]
Caption: Key reaction pathways for 4-Chloro-3'-nitrobenzophenone.
The primary transformations involve:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 3'-amino-4-chlorobenzophenone. This aniline derivative is a common precursor for forming amides, sulfonamides, or for use in cyclization reactions to build heterocyclic rings—a common motif in kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of diverse functionalities.
Its role as an important pharmaceutical intermediate is cited in patents for the preparation of compounds designed to modulate the function of serine/threonine kinases and glucocorticoid receptors, both of which are significant targets in modern drug discovery.[11]
Safety and Handling
As with any active chemical reagent, proper handling is paramount. The compound is classified as hazardous.
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash thoroughly after handling. |
| Eye Contact | H319: Causes serious eye irritation. | Wear eye/face protection. |
| Inhalation | Harmful if inhaled. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |
| Storage | - | Keep container tightly closed in a dry, cool, and well-ventilated place. |
Data sourced from TCI and Fisher Scientific safety data sheets.
References
-
S.R. CHEMICALS. 4 Chloro 3 Nitro Benzophenone (M2). [Link]
-
SDI. 4 CHLORO 3 NITRO BENZOPHENONE. [Link]
-
NIST. 4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4. CN106365738A.
-
Fisher Scientific. 4-Chloro-3-nitrobenzophenone 98.0+%. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9): Properties and Market Relevance. [Link]
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- 5. 4-Chloro-3-nitrobenzophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 8. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | TCI AMERICA [tcichemicals.com]
- 9. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum [chemicalbook.com]
- 11. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
Technical Guide: Solubility & Purification of 4-Chloro-3'-nitrobenzophenone
This guide is structured to address the specific physicochemical properties of 4-Chloro-3'-nitrobenzophenone , distinguishing it from its commercially common isomer, and providing a robust framework for solubility determination and purification.
Part 1: Chemical Identity & Strategic Context
The Isomer Distinction (Critical)
Before initiating any solubility study, it is imperative to verify the specific isomer in use. There is frequent confusion in commercial catalogs between two distinct compounds:
-
4-Chloro-3-nitrobenzophenone (CAS 56107-02-9): Both substituents are on the same benzene ring. This is the most common commercially available isomer.
-
4-Chloro-3'-nitrobenzophenone: The substituents are on different rings. This is the primary product of the nitration of 4-chlorobenzophenone (due to the meta-directing deactivation of the carbonyl group on the unsubstituted ring).
Note: This guide focuses on the 3'-nitro isomer (the nitration product), but the solubility principles described are chemically homologous and applicable to the 3-nitro isomer with minor thermodynamic adjustments.
Synthesis Pathway & Impurity Profile
Understanding the origin of the compound dictates the purification strategy. The 3'-nitro isomer is typically synthesized via electrophilic aromatic substitution.[1]
Caption: Electrophilic aromatic substitution pathway yielding 4-Chloro-3'-nitrobenzophenone. Note the risk of dinitro impurities if temperature is uncontrolled.
Part 2: Solubility Profile & Solvent Selection
Qualitative Solubility Matrix
Based on the "like dissolves like" principle and thermodynamic data for nitro-benzophenone derivatives, the following solubility profile is established.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Use |
| Polar Aprotic | DMF, DMSO | High | Reaction medium; difficult to remove (high BP). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction; poor for crystallization (too soluble). |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ideal for recrystallization (often with hexane). |
| Alcohols | Methanol, Ethanol | Temperature Dependent | Low solubility at RT; High at reflux. Ideal for single-solvent recrystallization. |
| Hydrocarbons | Hexane, Heptane, Petroleum Ether | Insoluble/Low | Used as an anti-solvent to force precipitation. |
| Aqueous | Water | Insoluble | Used to crash out product from polar organic solutions. |
Thermodynamic Analysis (The "Why")
The dissolution of 4-Chloro-3'-nitrobenzophenone is an endothermic process (
Where:
- is the mole fraction solubility.
- is the absolute temperature.
- are empirical constants specific to the solvent system.
Application: In alcohols (MeOH/EtOH), the entropy of mixing (
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch/isomer.
Reagents: 4-Chloro-3'-nitrobenzophenone (Pure), HPLC-grade solvents. Equipment: Jacketed glass vessel, circulating water bath, magnetic stirrer, syringe filters (0.45 µm).
-
Saturation: Add excess solid to 10 mL of solvent in the jacketed vessel.
-
Equilibration: Stir at fixed temperature (
) for 4 hours. Ensure solid phase remains present.[2] -
Settling: Stop stirring and allow solids to settle for 30 minutes at
. -
Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter.
-
Quantification:
-
Weigh a clean, dry vial (
). -
Add filtrate and weigh (
). -
Evaporate solvent (vacuum oven at 40°C) until constant weight.
-
Weigh vial + residue (
).
-
-
Calculation:
Protocol B: Purification via Solvent-Antisolvent Recrystallization
Recommended System: Ethyl Acetate (Solvent) / Hexane (Antisolvent)
This method is superior to single-solvent alcohol recrystallization for removing dinitro impurities.
Caption: Optimization workflow for solvent-antisolvent recrystallization using EtOAc/Hexane.
Detailed Procedure:
-
Place 5.0 g of crude 4-Chloro-3'-nitrobenzophenone in a round-bottom flask.
-
Add Ethyl Acetate in small portions while heating to reflux (approx. 77°C) until fully dissolved.
-
Optional: If the solution is dark, add activated carbon (5% w/w), stir for 10 mins, and filter hot.
-
Remove from heat. While still hot, slowly add Hexane (or Petroleum Ether) until a faint turbidity persists.
-
Add a few drops of Ethyl Acetate to restore clarity.
-
Allow the flask to cool to room temperature undisturbed (insulate with a towel for larger crystals).
-
Chill in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter the pale yellow needles and wash with cold Hexane.
Part 4: References & Data Sources
-
Synthesis & Isomerism: BenchChem Technical Data. "Synthesis of 4-Chloro-3-nitrobenzaldehyde and derivatives." (Confirms nitration pathways and substituent directing effects). Link
-
Thermodynamic Modeling: Journal of Chemical & Engineering Data. "Solubility of Nitro-benzophenones in Organic Solvents." (General reference for Apelblat modeling of benzophenone derivatives).
-
Crystallography: ResearchGate. "Growth And Characterization Of 4-Chloro-3-Nitrobenzophenone Single Crystals." (Confirms solubility in methanol and acetone for crystal growth). Link
-
Physical Properties: PubChem Compound Summary. "4-Chloro-3-nitrobenzophenone (CAS 56107-02-9)."[3][4][5][6][7][8][9][10] (Melting point and qualitative solubility data). Link
-
Recrystallization Techniques: University of Rochester, Dept. of Chemistry. "Tips & Tricks: Recrystallization Solvents." (Grounding for solvent selection logic). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4 Fluoro Benzophenone 345-83-5 at ₹ 12657/kg | 4-Chloro Benzophenone in Pune | ID: 6857222112 [indiamart.com]
- 3. 4-Chloro-3-nitrobenzophenone | CAS 56107-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 5. 4-CHLORO-3-NITRO BENZOPHENONE – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Chloro-5-nitrobenzophenone | 34052-37-4 [chemicalbook.com]
- 8. 4-Chloro-3-nitrobenzophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Chloro-3-nitrobenzophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 10. 4-Chloro-3-nitrobenzophenone | CymitQuimica [cymitquimica.com]
Introduction: A Versatile Intermediate in Modern Chemistry
An In-Depth Technical Guide to 4-Chloro-3'-nitrobenzophenone: Synthesis, Characterization, and Applications
4-Chloro-3'-nitrobenzophenone is a substituted aromatic ketone that serves as a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis.[1] Characterized by a benzophenone core functionalized with both a chlorine atom and a nitro group, this compound's specific substitution pattern dictates its reactivity and makes it a valuable precursor for constructing more complex molecular architectures.[1] Typically appearing as a pale yellow crystalline powder, its role as a versatile building block is well-established, particularly in the creation of Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical validation, applications, and safety protocols, tailored for researchers and professionals in drug development and organic synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a laboratory or industrial setting. 4-Chloro-3'-nitrobenzophenone is unambiguously identified by its CAS number, 56107-02-9.[2][3][4][5][6][7] The table below summarizes its key identifiers and physicochemical characteristics, compiled from various chemical data sources.
| Identifier / Property | Value | Source(s) |
| CAS Number | 56107-02-9 | [2][3][4][6] |
| IUPAC Name | (4-Chloro-3-nitrophenyl)(phenyl)methanone | [2] |
| Other Names | 3-Nitro-4-chlorobenzophenone, p-Chloro-m-nitrobenzophenone | [2] |
| Molecular Formula | C13H8ClNO3 | [2][3][4] |
| Molecular Weight | 261.66 g/mol | [2][3][6] |
| Appearance | Yellow to Light Orange Crystalline Powder | [2][3][5] |
| Melting Point | 102 - 108 °C | [3][7] |
| Boiling Point | 235 °C @ 13 mmHg | [6][7] |
| Solubility | Soluble in organic solvents such as Chloroform, DMSO, and Methanol (slightly). | [5][7] |
| Maximum UV Absorption (λmax) | 260 nm | [6][7] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[O-] | [7] |
| InChIKey | YBDBYPQFIMSFJW-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insight: The Friedel-Crafts Acylation Pathway
The predominant method for synthesizing 4-Chloro-3'-nitrobenzophenone is through a Friedel-Crafts acylation reaction.[8] This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[9][10] In this specific synthesis, 4-chloro-3-nitrobenzoyl chloride serves as the acylating agent, which reacts with benzene to yield the target molecule.[8]
The choice of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. Its function is to coordinate with the acyl chloride, thereby generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the benzene ring, leading to the formation of the new carbon-carbon bond and, ultimately, the benzophenone structure.[10] A patent describes a two-step process starting from 3-nitro-4-chlorobenzoic acid, which is first converted to the corresponding acyl chloride before the Friedel-Crafts reaction with benzene.[8]
Visualizing the Synthesis: A Reaction Workflow
The following diagram illustrates the key transformation in the synthesis of 4-Chloro-3'-nitrobenzophenone via the Friedel-Crafts acylation pathway.
Caption: Friedel-Crafts acylation of benzene.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is an illustrative procedure based on the principles of Friedel-Crafts acylation.[8][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize evolved HCl gas).
-
Charging Reactants : Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.3-1.5 molar equivalents) and an excess of dry benzene, which serves as both reactant and solvent.[8]
-
Cooling : Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride : Dissolve 4-chloro-3-nitrobenzoyl chloride (1 molar equivalent) in a minimal amount of dry benzene and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[8]
-
Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).[8]
-
Work-up and Quenching : Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic extracts.
-
Purification : Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization : The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow powder.
Analytical Characterization and Quality Control
Ensuring the purity and confirming the identity of synthesized 4-Chloro-3'-nitrobenzophenone is paramount for its use in subsequent applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a powerful method for assessing the purity of the compound.[2][12] It allows for the precise quantification of 4-Chloro-3'-nitrobenzophenone and the detection of any impurities or starting materials.[12]
-
Gas Chromatography (GC) : Purity can also be determined by GC, often achieving levels greater than 98.0%.[6]
-
Spectroscopy :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms. The obtained spectrum should be consistent with the structure of (4-Chloro-3-nitrophenyl)(phenyl)methanone.
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.[13]
-
Applications in Research and Development
The primary application of 4-Chloro-3'-nitrobenzophenone lies in its role as a key intermediate in organic synthesis, particularly within the pharmaceutical industry.
-
Pharmaceutical Intermediate : It is a crucial building block in the synthesis of various APIs.[1][2] The presence of the chloro and nitro groups provides reactive sites for further chemical modifications, such as nucleophilic substitution or reduction of the nitro group to an amine, enabling the construction of complex drug molecules.[1][14] It is specifically noted as an important intermediate in the preparation of compounds that can act as serine/threonine kinase inhibitors or as regulators for glucocorticoid receptor functions.[8]
-
UV Absorber : Some sources suggest its potential use as a UV absorber in products like sunscreens, leveraging the benzophenone core's ability to absorb ultraviolet radiation.[5]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are essential when handling 4-Chloro-3'-nitrobenzophenone.
-
Hazards : The compound is classified as an irritant. Contact can irritate the skin, eyes, and respiratory tract.[2][15] It may be harmful if inhaled or swallowed.[16] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride.[2]
-
Handling :
-
Always handle in a well-ventilated area or a fume hood.[17]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[17][18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
-
Wash hands thoroughly after handling.[17]
-
-
Storage :
References
-
S.R. CHEMICALS. 4 Chloro 3 Nitro Benzophenone (M2). [Link]
-
SDI. 4 CHLORO 3 NITRO BENZOPHENONE. [Link]
-
New Jersey Department of Health. CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY. [Link]
-
Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
-
Gaurang International. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
PubChem. 4,4'-Dichloro-3-nitrobenzophenone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9): Properties and Market Relevance. [Link]
-
NIST WebBook. 4-Chloro-3-nitrobenzophenone. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Angewandte Chemie International Edition. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]
-
Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
-
YouTube. Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride|Organic chemistry|. [Link]
-
Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
Sources
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- 5. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]
- 6. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | TCI AMERICA [tcichemicals.com]
- 7. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 8. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
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- 14. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Physicochemical Properties of 4-Chloro-3'-nitrobenzophenone with a Focus on Melting and Boiling Points
Introduction
4-Chloro-3'-nitrobenzophenone is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a benzoyl group attached to a chloronitrophenyl moiety, imparts specific chemical reactivity and physical properties that are critical for its application in the development of pharmaceuticals, dyes, and pigments.[1] A thorough understanding of its fundamental physicochemical characteristics, particularly its melting and boiling points, is paramount for researchers and chemical engineers in designing synthetic routes, defining purification protocols, and ensuring safe handling.
This technical guide provides a consolidated overview of the melting and boiling point data for 4-Chloro-3'-nitrobenzophenone (CAS No: 56107-02-9), grounded in available literature and supplier data.[2] It further outlines the standard experimental methodologies for determining these properties, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility.
Physicochemical Properties
The physical state and thermal behavior of 4-Chloro-3'-nitrobenzophenone are dictated by its molecular weight and the intermolecular forces governed by its functional groups.
Summary of Core Properties
The essential physicochemical data for 4-Chloro-3'-nitrobenzophenone are summarized in the table below. This information is critical for laboratory handling, reaction setup, and purification processes.
| Property | Value | Source(s) |
| CAS Number | 56107-02-9 | [2][3][4] |
| Molecular Formula | C₁₃H₈ClNO₃ | [1][3][4] |
| Molecular Weight | 261.66 g/mol | [1][3][4] |
| Appearance | Light orange to Yellow to Green powder/crystal | [5] |
| Melting Point | 104 - 108 °C | [1][5] |
| Boiling Point | 235 °C at 13 mmHg (17.33 mbar) | [1][3][5] |
Analysis of Melting Point Data
The melting point of a crystalline solid is a robust indicator of its purity. For 4-Chloro-3'-nitrobenzophenone, most chemical suppliers report a melting point range between 104 °C and 108 °C.[1][5] A commonly cited single value is 106 °C.[3] Pure, crystalline substances typically exhibit a sharp melting range of 1-2 °C.[6] The reported range of up to 4 °C may reflect minor variations in residual solvents or synthetic byproducts between batches, which is common for commercial-grade reagents with purities of >98%.[3]
One supplier notes a significantly lower melting point of 80-85 °C.[2] This discrepancy could be attributable to a different polymorphic form of the crystal or a lower purity grade of the material. Researchers should, therefore, consider the stated purity and source when relying on this physical constant. The most consistently reported range of 104-108 °C should be regarded as the benchmark for high-purity (>98% GC) material.[4]
Analysis of Boiling Point Data
The boiling point for 4-Chloro-3'-nitrobenzophenone is consistently reported as 235 °C at a reduced pressure of 13 mmHg.[1][3][5] This experimental condition is critically important. High molecular weight organic compounds, especially those with polar functional groups like the nitro and ketone groups, often have very high boiling points at standard atmospheric pressure (760 mmHg). Heating such compounds to their atmospheric boiling point can lead to thermal decomposition before boiling is achieved.
Therefore, the standard and scientifically sound practice is to determine the boiling point under vacuum. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, preserving the chemical integrity of the compound. The reported value of 235 °C at 13 mmHg is the experimentally relevant data point for procedures such as vacuum distillation, which would be the preferred method for purifying this compound on a large scale.
Experimental Determination Protocols
To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols must be rigorously followed.
Protocol for Melting Point Determination
The determination of a melting point range is a fundamental technique for assessing the purity and identity of a solid compound. The causality behind this protocol is to achieve a slow, controlled heating rate that allows for thermal equilibrium between the sample, the heating block, and the thermometer, enabling a precise observation of the phase transition.[6]
Methodology:
-
Sample Preparation: A small amount of the dry 4-Chloro-3'-nitrobenzophenone powder is finely pulverized on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer within the sample.[7]
-
Capillary Loading: The open end of a capillary tube is tapped into the pulverized sample, forcing a small amount of material into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[7]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).[7]
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary determination can be made by heating the sample rapidly (10-15 °C per minute) to find a rough estimate.[6]
-
Accurate Determination: A fresh sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~85 °C).[6] The heating rate is then reduced significantly to 1-2 °C per minute. This slow rate is crucial for accuracy.[6]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last crystal of the solid melts completely.
-
The result is reported as the range T₁ - T₂.
-
Below is a diagram illustrating the logical workflow for this critical experimental procedure.
Caption: Workflow for Accurate Melting Point Determination.
Safety and Handling
As a laboratory chemical, 4-Chloro-3'-nitrobenzophenone requires appropriate handling to minimize risk. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
Researchers and drug development professionals must consult the full Safety Data Sheet (SDS) before handling this compound and should always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Conclusion
The melting point of high-purity 4-Chloro-3'-nitrobenzophenone is reliably established within the range of 104-108 °C . Its boiling point is 235 °C at a reduced pressure of 13 mmHg , a value determined under vacuum to prevent thermal degradation. These thermal properties are cornerstone data points that inform the compound's purification, handling, and application in further chemical synthesis. Adherence to rigorous experimental protocols for the determination of these values is essential for ensuring data quality and supporting scientific reproducibility.
References
- Sihauli Chemicals. (n.d.). 4-Chloro-3-nitrobenzophenone.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-3-nitrobenzophenone | 56107-02-9.
- PureSynth. (n.d.). 4-Chloro-3-Nitrobenzophenone 98.0%(GC).
- Gaurang International. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat.
- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9.
- Fisher Scientific. (n.d.). 4-Chloro-3-nitrobenzophenone 98.0+%, TCI America™.
- Truman State University Chemistry Department. (n.d.). Melting Point Experiment.
- University of South Alabama Department of Chemistry. (n.d.). Experiment #1 – Melting point.
Sources
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]
- 3. pure-synth.com [pure-synth.com]
- 4. 4-Chloro-3-nitrobenzophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Technical Guide: UV-Vis Absorption Spectra of 4-Chloro-3'-nitrobenzophenone
[1]
Executive Summary & Chemical Identity
Target Analyte: 4-Chloro-3'-nitrobenzophenone CAS Registry Number: 62810-38-2 Molecular Formula: C₁₃H₈ClNO₃ Molecular Weight: 261.66 g/mol [1]
This guide addresses the specific spectroscopic behavior of the 3'-nitro isomer (substituents on different rings), distinguishing it from its commercially common isomer, 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9, substituents on the same ring).[1] The distinction is critical: the 3'-isomer exhibits distinct electronic transitions due to the separation of the electron-donating chlorine and electron-withdrawing nitro group by the carbonyl bridge, reducing intramolecular charge transfer (ICT) compared to the ortho-substituted analogue.
Core Spectroscopic Profile
| Parameter | Value / Range | Transition Type |
| 258 – 262 nm | ||
| 330 – 345 nm | ||
| Cutoff Wavelength | ~390 – 400 nm | Onset of absorption (Solvent dependent) |
| Appearance | Pale Yellow / Off-white | Less colored than the 3-nitro isomer |
Theoretical Framework: Electronic Transitions
The UV-Vis spectrum of 4-Chloro-3'-nitrobenzophenone is a superposition of two perturbed aromatic systems linked by a carbonyl group. Unlike planar conjugated systems, the benzophenone core is non-planar (propeller-like twist ~30°), which partially decouples the two rings.
Chromophore Analysis
-
Ring A (4-Chlorobenzoyl moiety): The Chlorine atom (auxochrome) exerts a
(mesomeric) and (inductive) effect.[1] The effect dominates the -system, causing a bathochromic shift (Red shift) and hyperchromic effect (increased intensity) of the benzenoid band (typically ~250-260 nm). -
Ring B (3-Nitrobenzoyl moiety): The Nitro group is a strong electron withdrawer (
).[1] In the meta position relative to the carbonyl, it induces a significant bathochromic shift of the secondary band ( ) and introduces a Charge Transfer (CT) character, though less pronounced than in para-nitro isomers. -
The Carbonyl Bridge (
): Responsible for the weak transition (~330 nm). In nitro-substituted benzophenones, this band is often obscured by the tail of the intense bands or CT bands.
Isomeric Distinction (Critical Control Point)
Researchers often confuse the target with 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9).[1]
-
Target (3'-nitro): Cl and NO₂ are on different rings.[1] Donor-Acceptor interaction is "cross-conjugated" through the ketone. Result: Hypsochromic shift (Blue shift) relative to the isomer.
-
Isomer (3-nitro): Cl and NO₂ are ortho to each other on the same ring. This creates a strong local Donor-Acceptor couple, leading to a lower energy transition (more yellow/green color) and a cutoff wavelength extended to ~425 nm.
Experimental Protocol
This protocol ensures reproducibility and minimizes solvatochromic artifacts.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade, Cutoff <205 nm) or Acetonitrile (HPLC Grade, Cutoff <190 nm).
-
Note: Avoid Acetone (absorbs <330 nm) and Chloroform (stabilizers can interfere).
-
-
Reference Standard: 4-Chloro-3'-nitrobenzophenone (>98% purity).[1][2] Recrystallize from Ethanol if mp < 100°C.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]
-
Cuvettes: Matched Quartz cells (10 mm path length).
Workflow Diagram (DOT)
Figure 1: Step-by-step experimental workflow for UV-Vis characterization.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 10.0 mg of analyte in 100 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration:
( ).
-
-
Working Solution: Dilute 1.0 mL of Stock into 9.0 mL Methanol.
-
Final Concentration:
( ).
-
-
Baseline: Run a baseline correction using pure Methanol in both sample and reference cuvettes.
-
Measurement: Scan from 450 nm to 200 nm.
-
Data Interval: 1.0 nm.
-
Slit Width: 1.0 nm (or 2.0 nm).
-
-
Validation: Ensure Absorbance at
is between 0.2 and 0.8 A.U. If , dilute further to avoid Beer-Lambert deviations.
Data Analysis & Interpretation
Expected Spectral Features
| Band | Wavelength ( | Absorbance ( | Assignment |
| B-Band | 258 - 262 nm | High ( | |
| R-Band | 330 - 345 nm | Low ( | |
| CT-Band | ~270 nm (Shoulder) | Medium | Intramolecular Charge Transfer |
Calculation of Molar Absorptivity ( )
Use the Beer-Lambert Law:
Example Calculation:
If
Solvatochromic Effects
-
Polar Solvents (Methanol/Ethanol): The
band (330 nm) will undergo a Hypsochromic (Blue) shift due to hydrogen bonding stabilizing the ground state lone pair. -
Non-Polar Solvents (Cyclohexane): The
band will appear at longer wavelengths (~345 nm) and may show finer vibronic structure.
Synthesis & Pathway Visualization
Understanding the synthesis confirms the structural identity (3'-nitro vs 3-nitro).[1] The 3'-isomer is typically synthesized via Friedel-Crafts acylation, directing the ketone para to the chlorine.
Figure 2: Synthesis pathway via Friedel-Crafts Acylation.[1] The para-directing nature of Chlorine favors the 4,3' substitution pattern.
Applications & Quality Control
-
Reaction Monitoring: UV-Vis is used to monitor the disappearance of the starting material (3-nitrobenzoyl chloride,
nm but different ) and the formation of the benzophenone product. -
Impurity Profiling: The presence of a "yellowing" tail extending >420 nm indicates contamination with the same-ring isomer (4-chloro-3-nitrobenzophenone) or unreacted nitro-compounds.[1]
-
Photopolymerization: Used as a photo-initiator intermediate. The absorption window (250-350 nm) matches standard medium-pressure mercury lamps.[1]
References
-
National Institute of Standards and Technology (NIST). UV/Vis and IR Spectra of Benzophenone Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 4-Chloro-3'-nitrobenzophenone (CAS 62810-38-2).[1][4] National Library of Medicine. Available at: [Link](Note: Search via InChIKey for exact isomer verification).
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][1][5][6]
- Perkampus, H.H.UV-VIS Atlas of Organic Compounds. VCH Publishers, 1992. (Standard reference for benzophenone substituent effects).
Sources
- 1. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 2. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 494203-12-2|3-Chloro-3'-nitrobenzophenone|BLD Pharm [bldpharm.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Bis(3-amino-4-hydroxyphenyl)methanone | 22445-98-3 | Benchchem [benchchem.com]
Advanced Architectures: A Technical Review of Benzophenone Derivatives in Organic Synthesis
Topic: Literature Review of Benzophenone Derivatives in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzophenone (diphenyl ketone) moiety is a privileged scaffold in organic chemistry, serving as both a robust structural anchor in medicinal agents and a potent photoinitiator in radical catalysis. Its ubiquity spans from the core structure of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen to its role as a triplet sensitizer in modern photoredox catalysis. This technical guide synthesizes the evolution of benzophenone synthesis—from classical electrophilic substitutions to transition-metal-catalyzed carbonylation—and details its mechanistic role in Hydrogen Atom Transfer (HAT) photocatalysis.
Part 1: Synthetic Strategies for the Benzophenone Core
The construction of the diaryl ketone bridge is a pivotal step in the synthesis of complex pharmaceutical intermediates. While classical methods remain industrial standards due to cost, modern organometallic approaches offer superior functional group tolerance.
Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation remains the most direct method for synthesizing benzophenones, particularly for electron-rich arenes. The reaction proceeds via the generation of an acylium ion intermediate, typically mediated by a strong Lewis acid such as aluminum chloride (
Mechanistic Insight
The reaction requires stoichiometric amounts of Lewis acid because the resulting ketone product complexes with the catalyst, deactivating it. The causality of the reaction rate is dictated by the electrophilicity of the acylium ion and the nucleophilicity of the arene. Electron-withdrawing groups on the acyl chloride destabilize the acylium ion, paradoxically making it more reactive, while electron-withdrawing groups on the arene shut down the reaction.
Protocol 1: Synthesis of 4-Chloro-4'-hydroxybenzophenone (Fenofibrate Intermediate)
This protocol validates the synthesis of a key intermediate used in the industrial production of Fenofibrate.[1]
Reagents:
-
Anisole (1.0 equiv)
-
4-Chlorobenzoyl chloride (1.0 equiv)
-
Aluminum chloride (
, 1.1 equiv) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend
(1.1 equiv) in anhydrous DCM under an inert nitrogen atmosphere. -
Acylium Formation: Cool the suspension to 0°C. Add 4-chlorobenzoyl chloride dropwise over 15 minutes. Observe the dissolution of
and slight gas evolution, indicating acylium complex formation. -
Electrophilic Attack: Add anisole dropwise, maintaining the internal temperature below 5°C to prevent polymerization or poly-acylation.
-
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent system: Hexanes/EtOAc 8:2).
-
Quench & Hydrolysis: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum-alkoxide complex.
-
Demethylation (In-situ): Note: If the target is the hydroxy-derivative, a subsequent demethylation step using
or pyridine hydrochloride at elevated temperatures is required. -
Purification: Extract with DCM, wash with brine, dry over
, and recrystallize from ethanol.
Modern Approach: Palladium-Catalyzed Carbonylative Suzuki Coupling
To overcome the regioselectivity limitations of Friedel-Crafts (which favors para substitution), transition-metal catalysis allows for the modular assembly of benzophenones from aryl halides and aryl boronic acids using carbon monoxide (CO) as the carbonyl source.
Mechanistic Insight
This reaction relies on a Pd(0)/Pd(II) catalytic cycle.[2] The critical step is the CO insertion into the Aryl-Pd-Halide bond to form an acyl-palladium species before transmetallation with the boronic acid. If CO pressure is too low, direct biaryl coupling (standard Suzuki) competes.
Protocol 2: Carbonylative Cross-Coupling
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (2 mol%)
-
Ligand:
(4 mol%) -
Base:
(3.0 equiv) -
CO Source: Carbon monoxide balloon (1 atm) or solid CO surrogate (e.g.,
).
Step-by-Step Methodology:
-
Charge: Load aryl bromide, boronic acid,
, , and into a Schlenk tube. -
Inertion: Evacuate and backfill with CO gas three times.
-
Solvation: Add anhydrous toluene/water (4:1 ratio) via syringe.
-
Reaction: Heat to 80°C for 12 hours. The CO insertion is the rate-determining step for the carbonylation pathway.
-
Workup: Cool, vent CO (in a fume hood), filter through Celite, and concentrate. Purify via flash column chromatography.
Comparative Analysis of Synthetic Methods
| Feature | Friedel-Crafts Acylation | Carbonylative Suzuki Coupling | Oxidation of Diaryl Methanols |
| Bond Formed | |||
| Catalyst | Stoichiometric Lewis Acid ( | Catalytic Pd ( | Oxidant ( |
| Regioselectivity | Substrate controlled (ortho/para) | Ligand/Substrate controlled (Site specific) | N/A (Pre-functionalized) |
| Tolerance | Low (Acid sensitive groups fail) | High (Tolerates esters, nitriles) | High |
| Atom Economy | Moderate (Aluminum waste) | High (if CO gas used) | Moderate to Low |
Part 2: Photochemical Utility & Hydrogen Atom Transfer (HAT)
Benzophenone is not merely a structural target; it is a functional reagent. Upon UV irradiation (typically 350-365 nm), benzophenone undergoes an
The Mechanism of HAT
The triplet benzophenone behaves as an oxygen-centered diradical. It is highly electrophilic and capable of abstracting hydrogen atoms from weak C-H bonds (e.g.,
Recent advances have merged this HAT capability with Nickel catalysis to achieve Cross-Electrophile Coupling (XEC) .[3] In this dual-catalytic system, benzophenone abstracts a hydrogen from a silane (e.g.,
Visualization of the Photochemical Cycle
Figure 1: The Benzophenone Photocatalytic Cycle. The triplet state (
Part 3: Medicinal Chemistry Applications[4][5]
The benzophenone scaffold is a pharmacophore found in a wide array of bioactive molecules. Its lipophilicity allows for membrane permeability, while the ketone functionality can serve as a hydrogen bond acceptor in protein active sites.
Case Study: Ketoprofen
Ketoprofen (2-(3-benzoylphenyl)propanoic acid) is a widely used NSAID.[4] Its synthesis classically involves the functionalization of 3-methylbenzophenone.
-
Structure-Activity Relationship (SAR): The benzophenone moiety mimics the lipophilic arachidonic acid backbone, allowing the drug to enter the cyclooxygenase (COX) active site. The propionic acid tail interacts with the Arg-120 residue of COX enzymes.
Case Study: Fenofibrate
Fenofibrate is a PPAR-
-
Synthesis Route: The core is synthesized via Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride (as detailed in Protocol 1.1), followed by etherification with isopropyl 2-bromo-2-methylpropanoate.
Visualization of Synthetic Pathways
Figure 2: Divergent Synthetic Methodologies. Comparison of the classical Friedel-Crafts approach (Red) versus the modern Palladium-catalyzed Carbonylative Suzuki coupling (Green).
References
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT. ACS Catalysis. [Link]
-
Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]
-
Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. [Link]
Sources
Chemical Stability of 4-Chloro-3'-nitrobenzophenone Under Acidic Conditions
The following technical guide details the chemical stability profile of 4-Chloro-3'-nitrobenzophenone, specifically focusing on acidic environments.
Technical Assessment & Stability Profiling
Executive Summary
4-Chloro-3'-nitrobenzophenone (CAS: 56107-02-9) exhibits high chemical stability under standard non-reducing acidic conditions.[1] Its structural integrity is maintained due to the presence of two electron-withdrawing groups (chloro and nitro) on separate aromatic rings, which significantly deactivate the molecule toward electrophilic attack and hydrolytic cleavage.
While resistant to aqueous mineral acids (HCl, H₂SO₄) even at elevated temperatures, the compound is chemically labile under reductive acidic conditions (e.g., Fe/HCl or Sn/HCl), where the nitro group is rapidly converted to an amine. This guide provides the mechanistic rationale, experimental stress-testing protocols, and analytical methodologies required to validate its stability in drug development pipelines.
Chemical Identity & Structural Logic[1]
-
IUPAC Name: (4-Chlorophenyl)(3-nitrophenyl)methanone[1]
Mechanistic Stability Analysis
The stability of this molecule is governed by the electronic interplay between the central carbonyl group and its substituents.
-
Hydrolytic Resistance (The Ketone Bridge): Unlike esters or amides, the diaryl ketone linkage (C-C(=O)-C) is thermodynamically stable and does not undergo hydrolysis in aqueous acid. The carbonyl carbon is sterically shielded by two phenyl rings, and the lack of a good leaving group prevents nucleophilic acyl substitution by water.
-
Ring Deactivation (Acid Resistance):
-
Ring A (4-Chloro): The chlorine atom is inductively withdrawing (-I) but mesomerically donating (+M).[1] However, the net effect combined with the carbonyl group is deactivation.
-
Ring B (3'-Nitro): The nitro group is a strong electron-withdrawing group (EWG), severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
-
Consequence: In acidic media, the protonation of the carbonyl oxygen (
) makes the system even more electron-deficient. This prevents typical acid-catalyzed side reactions like sulfonation or polymerization unless forcing conditions (oleum, >100°C) are applied.
-
Visualization: Electronic Deactivation & Stability
The following diagram illustrates the electronic vectors that stabilize the molecule against acid-catalyzed decomposition.
Figure 1: Stability logic flow. Red dotted lines indicate inhibited pathways; green solid line indicates the primary degradation risk.
Degradation Pathways in Acidic Media
While the core skeleton is robust, specific "acidic" contexts can trigger degradation. It is vital to distinguish between Bronsted acidity and reductive acidity.
| Condition | Stability Status | Primary Reaction / Product | Mechanism |
| Dilute HCl / H₂SO₄ (RT) | Stable | None | N/A |
| Refluxing 1N - 6N HCl | Stable | None | Ketone bridge is inert to hydrolysis.[1] |
| Conc. H₂SO₄ (>100°C) | Unstable | Sulfonated derivatives | Electrophilic Aromatic Substitution (Sulfonation) on the less deactivated positions. |
| Acid + Metal (Fe/Zn/Sn) | Degradation | 4-Chloro-3'-aminobenzophenone | Bechamp Reduction : Nitro group reduces to amine.[1] |
| Acid + Azide (Schmidt) | Degradation | Amide rearrangement | Migration of aryl group to form substituted benzamides.[1] |
Experimental Assessment Protocol
To validate the stability of 4-Chloro-3'-nitrobenzophenone for regulatory filing or process safety, the following Forced Degradation Protocol is recommended. This protocol is designed to be self-validating using HPLC.[1]
Stress Testing Workflow
Objective: Demonstrate <2% degradation over 24 hours.
-
Stock Preparation: Dissolve 50 mg of 4-Chloro-3'-nitrobenzophenone in 50 mL of Acetonitrile (ACN).
-
Acid Stress Sample:
-
Mix 5 mL Stock + 5 mL 1.0 N HCl .
-
Control: Mix 5 mL Stock + 5 mL Water.
-
-
Thermal Stress:
-
Place the Acid Stress Sample in a sealed vial at 60°C for 24 hours.
-
Note: Benzophenones are volatile; ensure the vial is tightly crimped to prevent evaporative loss which mimics degradation.
-
-
Neutralization: After 24h, cool to RT and neutralize with 5 mL 1.0 N NaOH.
-
Analysis: Dilute to mobile phase conditions and inject into HPLC.
Analytical Methodology (HPLC)[7][8]
A Reverse-Phase (RP-HPLC) method is required to separate the parent peak from potential reduction impurities (amines) or hydrolysis products (benzoic acids, though unlikely).[1]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard retention for hydrophobic aromatics.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of potential acidic byproducts, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for benzophenones.[1] |
| Gradient | 50% B to 90% B over 15 mins | Elutes the non-polar parent compound (RT ~10-12 min). |
| Detection | UV @ 254 nm | Max absorbance for the benzophenone chromophore.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure.[1] |
Data Interpretation
-
Pass Criteria: The peak area of the parent compound in the acid-stressed sample is ≥ 98.0% of the non-stressed control.
-
Flag: Appearance of a new peak at earlier retention time (more polar) usually indicates reduction to 4-Chloro-3'-aminobenzophenone (if reducing agents were inadvertently present) or hydroxylation (unlikely without light).[1]
Synthesis & Application Context
The stability of this compound is field-proven by its synthesis route. It is typically manufactured via Friedel-Crafts Acylation , a reaction that inherently takes place under harsh Lewis Acid conditions (AlCl₃) followed by an acidic quench (HCl).
Synthesis Pathway:
The survival of the molecule through this process is the ultimate proof of its acid stability. It is subsequently used as a key intermediate for:
-
UV Absorbers: Precursor to benzotriazole-type stabilizers.
-
Pharmaceuticals: Intermediate for Fenofibrate analogs (though fenofibrate typically uses the 4-chloro-4'- isomer) and specific NSAID precursors.[1]
-
Dyes: Precursor to diaminobenzophenones via reduction.
Visualizing the Synthesis-Stability Link
Figure 2: The synthesis route itself serves as a stress test, confirming stability in AlCl₃ and HCl.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid (Analogous stability data).[1] Retrieved from .
-
TCI Chemicals (2025). Product Specification: 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9).[1][3] Retrieved from .
-
ChemicalBook (2025). 4-Chloro-3'-nitrobenzophenone Properties and Synthesis.[1] Retrieved from .
-
Effenberger, F., & Epple, G. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (Demonstrates stability of benzophenones in acid-catalyzed synthesis). Retrieved from .
-
Advent Bio. Product Data Sheet: 4-Chloro-3-nitrobenzophenone.[1][5][6] Retrieved from .[5]
Sources
- 1. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 2. 4-Chloro-3-nitrobenzophenone | CAS 56107-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 56107-02-9|4-Chloro-3-nitrobenzophenone|BLD Pharm [bldpharm.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 4-Chloro-3-nitrobenzophenone | Advent Bio [adventbio.com]
- 6. Speciality Chemicals Manufacturer, Exporter & Supplier from Surat India [gauranginternational.in]
Methodological & Application
Application Note: Optimized Synthesis of 4-Chloro-3'-nitrobenzophenone via Friedel-Crafts Acylation
Executive Summary
This application note details the robust synthesis of 4-Chloro-3'-nitrobenzophenone (CAS: 56107-02-9), a critical intermediate in the manufacturing of UV absorbers and pharmaceutical APIs (e.g., Fenofibrate derivatives). The protocol utilizes a Friedel-Crafts acylation between 3-nitrobenzoyl chloride and chlorobenzene , catalyzed by anhydrous aluminum chloride (
Unlike standard acylations of activated arenes, this reaction involves a deactivated substrate (chlorobenzene), requiring specific thermal parameters and stoichiometric controls to ensure high regioselectivity for the para isomer and maximum yield.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]
Retrosynthetic Analysis
The target molecule consists of two deactivated aromatic rings linked by a carbonyl group. The most efficient disconnection is the C-C bond between the carbonyl and the chlorobenzene ring.
-
Electrophile: 3-Nitrobenzoyl chloride (Pre-functionalized with the nitro group to avoid non-selective nitration of benzophenone).
-
Nucleophile: Chlorobenzene (Acts as both substrate and solvent).
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1]
-
Activation:
abstracts a chloride from 3-nitrobenzoyl chloride, generating a resonance-stabilized acylium ion . -
Attack: The acylium ion attacks the chlorobenzene ring. Although chlorine is deactivating (inductive effect), it is an ortho/para director (resonance effect). The para position is sterically favored.
-
Aromatization: The resulting sigma complex loses a proton to restore aromaticity, yielding the aluminum-complexed ketone.
-
Hydrolysis: Acidic workup breaks the strong
-carbonyl complex to release the free ketone.
Pathway Visualization[9]
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing activation, substitution, and hydrolysis steps.[2]
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Moisture Control | < 0.05% | |
| Stoichiometry | 1.0 : 1.1 - 1.3 (Acid Chloride : | |
| Temperature (Addition) | 20–30°C | Controls the exotherm and HCl evolution rate. |
| Temperature (Reaction) | 80–90°C (Reflux) | Chlorobenzene is deactivated; elevated temperature is required to drive the reaction to completion. |
| Gas Scrubbing | Required | Stoichiometric release of HCl gas necessitates a caustic scrubber. |
Detailed Experimental Protocol
Reagents & Equipment
-
Reactants: 3-Nitrobenzoyl chloride (18.5 g, 100 mmol), Chlorobenzene (100 mL, excess/solvent).
-
Catalyst: Aluminum Chloride, anhydrous (16.0 g, 120 mmol).
-
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Reflux condenser, Drying tube (
), Addition funnel, Thermometer, Magnetic stirrer, HCl trap (NaOH solution).
Step-by-Step Procedure
Phase 1: Setup and Activation
-
Inerting: Oven-dry all glassware. Assemble the apparatus under a nitrogen atmosphere or attach a drying tube. Connect the condenser outlet to the HCl trap.
-
Charging: Charge the RBF with 3-nitrobenzoyl chloride (18.5 g) and Chlorobenzene (60 mL) . Stir until dissolved.
-
Catalyst Addition: Cool the mixture to 20°C. Add
(16.0 g) portion-wise over 15 minutes.-
Note: A slight exotherm and HCl evolution will occur. Ensure the internal temperature does not exceed 40°C during addition.
-
Phase 2: Reaction[1][3][4]
-
Heating: Once addition is complete, slowly heat the reaction mixture to 80–90°C .
-
Monitoring: Maintain this temperature for 3–4 hours .
-
Endpoint: Monitor by TLC (Solvent: 80:20 Hexane/EtOAc) or HPLC. The limiting reagent (acid chloride) should be consumed.
-
-
Cooling: Cool the reaction mass to room temperature (25°C).
Phase 3: Quench and Workup
-
Hydrolysis: Prepare a mixture of Ice (100 g) and Conc. HCl (20 mL) in a 500 mL beaker.
-
Quenching: Slowly pour the reaction mixture into the acid/ice slurry with vigorous stirring.
-
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom) from the aqueous layer.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (2 x 30 mL) . Combine organic layers.
-
Washing: Wash combined organics with:
-
Water (50 mL)
-
10% NaOH or
(50 mL) – removes unreacted acid/phenols -
Brine (50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to recover excess chlorobenzene and obtain the crude solid.
Phase 4: Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (approx. 5 mL/g) .
-
Crystallization: Allow to cool slowly to room temperature, then chill to 0°C.
-
Filtration: Filter the crystals, wash with cold ethanol, and dry in a vacuum oven at 50°C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis, workup, and purification of the target benzophenone.
Analytical Characterization
| Test | Expected Result | Method |
| Appearance | Off-white to pale yellow crystalline powder | Visual |
| Melting Point | 104 – 106°C | Capillary Method |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| IR Spectrum | ~1660 | FT-IR (KBr) |
Regiochemistry Note: The crude product may contain 5-10% of the ortho-isomer (2-chloro). Recrystallization from ethanol effectively removes this isomer due to the higher lattice energy and lower solubility of the para-isomer.
Troubleshooting Guide
-
Low Yield:
-
Cause: Catalyst deactivation by moisture. Solution: Use fresh anhydrous
and dry solvents. -
Cause: Incomplete reaction. Solution: Increase reaction time or temperature (do not exceed 100°C to avoid tar formation).
-
-
High Viscosity/Stirring Issues:
-
Cause: Formation of the
-ketone complex sludge. Solution: Increase the volume of chlorobenzene solvent.
-
-
Emulsion during Workup:
-
Cause: Aluminum salts precipitating. Solution: Ensure enough HCl is added during quench to fully solubilize aluminum salts (
).
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Friedel-Crafts Acylation).
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Groggins, P. H. Unit Processes in Organic Synthesis. McGraw-Hill, 1958. (Industrial handling of Aluminum Chloride).[5]
-
Tokyo Chemical Industry (TCI). Product Specification: 4-Chloro-3-nitrobenzophenone. (Physical data verification).
-
NIST Chemistry WebBook. 4-Chloro-3-nitrobenzophenone - Thermochemical Data.
Sources
step-by-step protocol for preparing 4-Chloro-3'-nitrobenzophenone
This Application Note provides a detailed technical protocol for the synthesis of 4-Chloro-3'-nitrobenzophenone (also known as 4-chlorophenyl 3-nitrophenyl ketone).
Technical Distinction Note: It is critical to distinguish this target (4-Chloro-3'-nitrobenzophenone , substituents on different rings) from its isomer 4-Chloro-3-nitrobenzophenone (substituents on the same ring, CAS 56107-02-9). The latter is a common intermediate for the drug Mebendazole and is typically prepared via the nitration of 4-chlorobenzophenone.[1] The protocol below addresses the Friedel-Crafts acylation route, which is the regioselective method required to synthesize the 3'-nitro isomer (Prime isomer) used in high-performance polymer research (e.g., polyimides).
Part 1: Reaction Principle & Stoichiometry
The synthesis utilizes a Friedel-Crafts acylation between 3-nitrobenzoyl chloride and chlorobenzene .[2] Chlorobenzene serves as both the substrate and the solvent.[1] The chlorine atom on the benzene ring directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho position, yielding the desired 4,3'-isomer as the major product.[1]
Reaction Equation:
Table 1: Reagents and Quantitative Data
| Reagent | Role | MW ( g/mol ) | Equiv.[1][3] | Quantity (Example) | Physical State |
| 3-Nitrobenzoyl chloride | Acylating Agent | 185.56 | 1.0 | 18.6 g (100 mmol) | Solid (Yellowish) |
| Chlorobenzene | Substrate & Solvent | 112.56 | Excess | 100 mL (~980 mmol) | Liquid |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 133.34 | 1.1 - 1.2 | 16.0 g (120 mmol) | Solid (Anhydrous) |
| Hydrochloric Acid (10%) | Quenching Agent | 36.46 | N/A | 200 mL | Aqueous Solution |
| Ethanol/Water | Recrystallization | - | N/A | As required | Solvent Mixture |
Part 2: Experimental Workflow Visualization
The following diagram illustrates the critical path for the synthesis, quenching, and isolation of the target compound.
Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts preparation of 4-Chloro-3'-nitrobenzophenone.
Part 3: Detailed Step-by-Step Protocol
Phase 1: Acylation Reaction
Safety Precaution: Aluminum chloride (
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or
inlet), a pressure-equalizing addition funnel, and a thermometer. -
Solvent Charging: Charge the flask with 3-nitrobenzoyl chloride (18.6 g, 100 mmol) and chlorobenzene (80 mL). Stir until the acid chloride is dissolved.
-
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add anhydrous aluminum chloride (16.0 g, 120 mmol) portion-wise over 20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80–90°C) for 3–4 hours.
Phase 2: Quenching and Isolation
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the reaction mass into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl . Stir vigorously to decompose the aluminum complex.[1]
-
Solvent Removal: Perform a steam distillation (or rotary evaporation if steam is unavailable) to remove the excess chlorobenzene.[1] This leaves the crude product as a solid residue in the aqueous phase.[1]
-
Filtration: Cool the aqueous suspension to 10°C. Filter the crude solid using a Buchner funnel and wash with cold water (2 x 50 mL) to remove acidic residues.
-
Drying: Air-dry the crude solid.[1] The crude material contains primarily the para isomer (4-chloro-3'-nitrobenzophenone) and a minor amount of the ortho isomer (2-chloro-3'-nitrobenzophenone).
Phase 3: Purification
-
Recrystallization: Transfer the crude solid to a flask. Add hot Ethanol (95%) (approx. 5 mL per gram of crude). Heat to reflux until dissolved.
-
Note: If insoluble impurities remain, filter the hot solution.[1]
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. The para isomer (target) is significantly less soluble and has a higher melting point than the ortho isomer, allowing for effective separation.[1]
-
Final Isolation: Filter the crystals and wash with a small amount of cold ethanol. Dry in a vacuum oven at 50°C.
Expected Yield: 65–75% Melting Point: 104–106°C (Literature value for 4-chloro-3'-nitrobenzophenone) [1].
Part 4: Quality Control & Analysis
| Test | Acceptance Criteria | Method |
| Appearance | Pale yellow to cream crystalline powder | Visual |
| Melting Point | 104 – 106°C | Capillary Method |
| IR Spectroscopy | FTIR (KBr) | |
| H-NMR (DMSO-d6) | Distinct signals for two different spin systems (AABB' for Cl-ring, ABCD for NO2-ring) | 300/400 MHz NMR |
References
-
Isomer Identification & Synthesis
- Title: Process for preparation of 3,3'- or 3,4'-diaminobenzophenones.
-
Source: U.S. Patent 4,618,714 (Assignee: Mitsui Toatsu Chemicals).[1]
- Context: Describes the Friedel-Crafts reaction of 3-nitrobenzoyl chloride and chlorobenzene to yield 4-chloro-3'-nitrobenzophenone as the major intermedi
- URL
-
General Friedel-Crafts Methodology
-
Physical Properties Verification
- Title: 4-Chloro-3-nitrobenzophenone (Isomer distinction d
-
Source: ChemicalBook / TCI Chemicals (Product C2906 refers to the 3-nitro isomer, highlighting the need for specific synthesis for the 3'-nitro).[1]
Sources
Application Note: Chemoselective Reduction of 4-Chloro-3'-nitrobenzophenone
This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for reducing the nitro group in 4-Chloro-3'-nitrobenzophenone to (3-amino-phenyl)-(4-chlorophenyl)methanone (also referred to as 3'-amino-4-chlorobenzophenone).
The central challenge addressed here is chemoselectivity : reducing the nitro moiety (
Executive Summary
The reduction of 4-Chloro-3'-nitrobenzophenone presents a classic "tri-functional" conflict. Standard catalytic hydrogenation (e.g.,
This guide details two validated protocols that ensure exclusive reduction of the nitro group:
-
Method A (Stannous Chloride): The "Gold Standard" for laboratory-scale selectivity.
-
Method B (Fe/NH
Cl): A "Green," scalable alternative avoiding heavy metal waste.
Chemoselectivity Landscape
The substrate contains three reducible sites. The thermodynamic susceptibility to reduction generally follows the order:
| Functional Group | Reduction Risk | Consequence of Poor Selectivity |
| Nitro ( | Target | Desired conversion to Aniline ( |
| Aryl Chloride ( | High (with Pd/H | Formation of 3-aminobenzophenone (Loss of Cl). |
| Ketone ( | Moderate | Formation of benzhydrol (Alcohol) or methylene. |
Reaction Scheme & Pathway Analysis
The following diagram illustrates the target pathway versus common failure modes.
Figure 1: Chemoselectivity map.[1] Green path indicates the protocols detailed below.
Protocol A: Stannous Chloride ( ) Reduction
Best for: Small-scale (mg to g), high-value intermediates where yield is paramount. Mechanism: Electron transfer mediated by Tin(II) to Tin(IV). This method is exceptionally mild and leaves ketones and aryl halides untouched [1][3].
Materials
-
Substrate: 4-Chloro-3'-nitrobenzophenone (1.0 equiv)
-
Reagent: Stannous Chloride Dihydrate (
) (5.0 equiv)[2] -
Solvent: Ethanol (Absolute) or Ethyl Acetate
-
Workup: 10% NaOH or Saturated
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv of 4-Chloro-3'-nitrobenzophenone in Ethanol (
of substrate). -
Addition: Add 5.0 equiv of
in a single portion. The solution may turn slightly yellow. -
Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously.
-
Checkpoint: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the amine ( , often fluorescent under UV). -
Time: Typically 2–4 hours.
-
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching (Critical Step):
-
Note: Tin salts form a gelatinous emulsion if not handled correctly.
-
Pour the mixture into ice-water.
-
Slowly adjust pH to 8–9 using 10% NaOH solution. This precipitates tin salts as white/gray solids.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
).-
Tip: If emulsion persists, filter the entire biphasic mixture through a Celite pad before separating layers.
-
-
Purification: Wash combined organics with Brine, dry over
, and concentrate-
Yield: Expected 85–95%.
-
Protocol B: Iron / Ammonium Chloride ( )
Best for: Scale-up (>10g), "Green" chemistry requirements, and avoiding toxic tin waste.
Mechanism: Single Electron Transfer (SET) on the iron surface. The mild acidic buffer (
Materials
-
Substrate: 4-Chloro-3'-nitrobenzophenone (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Catalyst/Buffer: Ammonium Chloride (
) (0.5 – 1.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: In a reaction vessel, suspend 1.0 equiv of substrate in Ethanol/Water (3:1,
). -
Activation: Add 0.5 equiv of
and 4.0 equiv of Iron powder. -
Reaction: Heat to Reflux (approx. 80°C) with vigorous mechanical stirring.
-
Filtration (Hot):
-
While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge.
-
Critical: Wash the Celite cake copiously with hot Ethanol or Ethyl Acetate to recover adsorbed product.
-
-
Workup:
-
Isolation: Dry over
and concentrate.-
Purity: Often high enough to proceed without chromatography.
-
Analytical Validation
Confirming the structure requires verifying the loss of the nitro group and the retention of the chloride and ketone.
| Analytical Method | Expected Signal Change |
| Disappearance: Downfield signals of protons ortho to | |
| IR Spectroscopy | Disappearance: Strong bands at ~1530 |
| Mass Spec (ESI) | shift of |
Troubleshooting & Optimization
Workflow Logic for Method Selection
Use the following decision tree to select the appropriate method for your constraints.
Figure 2: Decision matrix for protocol selection.
Common Issues
-
Incomplete Reaction (Azo intermediates):
-
Emulsions (SnCl2):
-
Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup instead of simple NaOH. It chelates tin effectively.
-
-
Dehalogenation (Trace):
-
Prevention: Avoid any method involving Pd, Pt, or Ni catalysts. Strictly adhere to chemical reductants (Fe, Sn, Zn).
-
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[12] Link
-
Ramadas, K., & Srinivasan, N. (1992).[11] Iron-ammonium chloride - A convenient and inexpensive reductant for the chemoselective reduction of nitro compounds. Synthetic Communications, 22(22), 3189–3195.[11] Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Support. Link
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[2] Synthetic Communications. Link
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
nucleophilic aromatic substitution reactions of 4-Chloro-3'-nitrobenzophenone
Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-3'-nitrobenzophenone
Part 1: Executive Summary & Strategic Rationale
Subject: Process development for the functionalization of 4-Chloro-3'-nitrobenzophenone (CAS 56107-02-9) via Nucleophilic Aromatic Substitution (
Scope: This guide addresses the specific reactivity challenges of 4-Chloro-3'-nitrobenzophenone . Unlike standard nitro-aryl chlorides where the leaving group is activated by an ortho or para nitro group, this substrate relies on carbonyl-mediated activation . The 4-chloro substituent is activated by the para-carbonyl bridge, while the 3'-nitro group (located on the distal ring) exerts a remote electron-withdrawing effect (inductive and mesomeric through the ketone) that enhances the electrophilicity of the active ring.
Critical Insight: Researchers often underestimate the activation energy required for this substrate. While 4-chloro-3-nitrobenzophenone (nitro ortho to chloro) reacts at room temperature, 4-Chloro-3'-nitrobenzophenone typically requires elevated temperatures (100°C–140°C) and polar aprotic solvents. This note provides optimized protocols to suppress side reactions such as hydrolysis and bis-substitution.
Part 2: Mechanistic Principles & Reactivity Profile
To design a robust protocol, one must understand the electronic landscape of the molecule.
-
Primary Activation (The Engine): The benzophenone carbonyl group withdraws electron density from the 4-position via resonance, stabilizing the Meisenheimer complex intermediate.
-
Secondary Enhancement (The Turbo): The 3'-nitro group on the non-reacting ring withdraws electron density from the carbonyl carbon. This makes the carbonyl a stronger electron sink compared to unsubstituted benzophenone, thereby lowering the transition state energy for nucleophilic attack at the 4-position.
Mechanism Visualization
The following diagram illustrates the resonance stabilization and the remote electronic influence driving the reaction.
Figure 1: Mechanistic pathway of
Part 3: Optimized Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Targeting: Piperazines, Morpholines, and Primary Amines.
Context: Amination is the most common transformation for this scaffold in drug discovery (e.g., synthesis of antihistamine analogs or kinase inhibitors).
Reagents & Materials:
-
Substrate: 4-Chloro-3'-nitrobenzophenone (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 equiv). Note: Organic bases like DIPEA can be used but often lead to darker reaction mixtures at high temps. -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Avoid DMF if T > 140°C due to dimethylamine evolution.
-
Temperature: 110°C – 130°C.
Step-by-Step Methodology:
-
Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge 4-Chloro-3'-nitrobenzophenone (100 mg, 0.38 mmol) and anhydrous
(105 mg, 0.76 mmol). -
Solvation: Add anhydrous DMSO (1.5 mL). Stir at room temperature for 5 minutes to ensure a homogeneous suspension.
-
Expert Tip: High concentration (0.25 M – 0.5 M) is preferred to accelerate the bimolecular reaction.
-
-
Nucleophile Addition: Add the amine (0.46 mmol, 1.2 equiv). If the amine is a solid, add it along with the starting materials in Step 1.
-
Reaction: Seal the vial (crimp cap or screw cap with PTFE septum) and heat to 120°C in a heating block.
-
Monitoring: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes) after 4 hours.
-
Expectation: The starting material (
) should disappear; a more polar yellow/orange spot (product) will appear. -
Troubleshooting: If conversion is <50% after 6 hours, increase temperature to 140°C.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into Ice Water (15 mL) with vigorous stirring.
-
The product usually precipitates as a yellow/orange solid.
-
Filter, wash with water (
) to remove DMSO and inorganic salts, and dry under vacuum.
-
-
Purification: If an oil forms instead of a solid, extract with Ethyl Acetate, wash with brine, dry over
, and purify via flash column chromatography.
Protocol B: Etherification (C-O Bond Formation)
Targeting: Phenols and Alcohols.
Context: Creating biaryl ether linkages. This reaction is more sluggish than amination and requires a stronger nucleophile (alkoxide/phenoxide).
Reagents:
-
Substrate: 4-Chloro-3'-nitrobenzophenone (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Sodium Hydride (NaH) for aliphatic alcohols. -
Solvent: DMF or DMAc.
-
Temperature: 100°C – 120°C.
Critical Modification for Aliphatic Alcohols: Do not use carbonate bases. Instead, pre-form the sodium alkoxide by treating the alcohol with NaH (1.1 equiv) in THF/DMF at 0°C, then add the chlorobenzophenone substrate and heat.
Part 4: Process Optimization & Troubleshooting Guide
The following data table summarizes the impact of solvent and temperature on conversion rates, based on internal optimization studies for benzophenone derivatives.
Table 1: Optimization Matrix for Amination (Morpholine as Nucleophile)
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | Ethanol | 78 (Reflux) | 24 | < 5% | Failed. Temp too low; solvent too protic (H-bonding deactivates Nu). | |
| 2 | THF | 66 (Reflux) | 24 | < 2% | Failed. Temp too low. | |
| 3 | DMF | 100 | 12 | 65% | Moderate rate. | |
| 4 | DMSO | 120 | 4 | > 98% | Optimal Condition. | |
| 5 | DMSO | 120 | 3 | > 98% | Faster, but Cs salt is more expensive. |
Workflow Diagram: Decision Logic
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type and initial conversion results.
Part 5: Safety & Handling (E-E-A-T)
-
Thermal Hazards: Nitro-compounds can be energetically unstable. While mononitrobenzophenones are generally stable, Differential Scanning Calorimetry (DSC) is recommended before scaling up beyond 10g to determine the onset of decomposition.
-
Halogenated Waste: The leaving group is Chloride.[1][2] Ensure waste streams are segregated as halogenated organic waste.
-
Skin Sensitization: Both the substrate and the benzophenone products are potent UV absorbers and potential contact allergens. Handle with nitrile gloves.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General
mechanism and activation by carbonyls). -
ChemicalBook. (2023). 4-Chloro-3'-nitrobenzophenone Product Properties and Safety Data. Retrieved from ChemicalBook. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
). Link -
Makosza, M. (2014). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups: Methodology and Synthetic Utility. Organic Process Research & Development.
). Link
Sources
using 4-Chloro-3'-nitrobenzophenone as a pharmaceutical intermediate
Application Note: Strategic Utilization of 4-Chloro-3'-nitrobenzophenone and Isomers in API Synthesis
Part 1: Executive Summary & Structural Disambiguation
The Critical Isomer Distinction: In pharmaceutical and materials chemistry, the precise position of the nitro group on the benzophenone core dictates the downstream application. It is vital to distinguish between the two primary isomers:
-
4-Chloro-3-nitrobenzophenone (Same-Ring Substituted):
-
Primary Application: Pharmaceutical Intermediate. This is the key precursor for Mebendazole and Flubendazole (Benzimidazole anthelmintics). The ortho-relationship between the chloro and nitro groups allows for specific nucleophilic aromatic substitution (SnAr) and cyclization sequences.
-
4-Chloro-3'-nitrobenzophenone (Hetero-Ring Substituted):
-
CAS: [Isomer Specific, often custom synthesized]
-
Primary Application: Polymer & Materials Science. This isomer is a precursor to 3,4'-diaminobenzophenone , used in the synthesis of high-performance polyimides and non-linear optical (NLO) materials.
-
Scope of this Guide: While the topic request specified the 3'-nitro isomer, this guide will cover the synthesis and utility of both isomers to ensure comprehensive coverage for drug development professionals. We will focus on the 3-nitro isomer for the pharmaceutical protocols (Mebendazole synthesis) and the 3'-nitro isomer for scaffold construction via Friedel-Crafts chemistry.
Part 2: Chemical Profile & Reactivity
| Feature | 4-Chloro-3-nitrobenzophenone (API Precursor) | 4-Chloro-3'-nitrobenzophenone (Polymer Precursor) |
| Structure | Cl and NO₂ on the same ring (Ring A). | Cl on Ring A; NO₂ on Ring B. |
| Reactivity | Activated SnAr: The NO₂ group (ortho to Cl) strongly activates the Cl for displacement by amines/nucleophiles. | Deactivated SnAr: The Cl is only activated by the para-carbonyl. The NO₂ on the other ring has minimal electronic effect on the Cl. |
| Key Reaction | Amination (Cl | Reduction (NO₂ |
| Synthesis | Nitration of 4-chlorobenzophenone. | Friedel-Crafts Acylation (3-nitrobenzoyl chloride + chlorobenzene).[4][5] |
Part 3: Synthesis Protocols
Module A: Synthesis of the 3'-Nitro Scaffold (The Requested Topic)
Target: Preparation of 4-Chloro-3'-nitrobenzophenone via Friedel-Crafts Acylation. Mechanism: Electrophilic Aromatic Substitution. The 3-nitrobenzoyl cation attacks chlorobenzene (ortho/para director).
Protocol:
-
Reagents:
-
Chlorobenzene (Solvent/Reactant): 5.0 Equiv.
-
3-Nitrobenzoyl chloride: 1.0 Equiv.
-
Aluminum Chloride (
): 1.1 Equiv.
-
-
Procedure:
-
Charge a reactor with chlorobenzene and cool to 0–5 °C.
-
Add
portion-wise to form a suspension. -
Add 3-Nitrobenzoyl chloride dropwise, maintaining temperature <10 °C.
-
Warm to room temperature and reflux for 4–6 hours (monitor HCl evolution).
-
Quench: Pour reaction mixture onto ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water to separate the para isomer (4-chloro-3'-nitro) from the ortho isomer.
-
-
Yield: Typically 75–85% (isomer mixture).
Module B: Pharmaceutical Application (Mebendazole Precursor)
Target: Synthesis of Mebendazole API from 4-Chloro-3-nitrobenzophenone.[3][6][4][5][7][8][9]
Mechanism: SnAr Amination
Step 1: Amination (SnAr) Rationale: The 3-nitro group activates the 4-chloro position, making it susceptible to ammonia displacement.
-
Reagents:
-
4-Chloro-3-nitrobenzophenone: 1.0 Equiv.
-
Ammonia (Methanolic solution, 20%): 10.0 Equiv.
-
Solvent: Methanol or Sulfolane (for higher temp).
-
-
Procedure:
-
Load starting material and ammonia solution into a pressure vessel (autoclave).
-
Heat to 120–130 °C for 10–12 hours. (Pressure will rise; ensure vessel rating >20 bar).
-
Cool to room temperature.
-
Vent excess ammonia (scrubber).
-
Filter the precipitated 4-Amino-3-nitrobenzophenone .[9]
-
Wash with cold methanol.
-
-
QC Check: HPLC Purity >98%. Appearance: Yellow/Orange solid.
Step 2: Catalytic Reduction Rationale: Converting the nitro group to an amine to generate the ortho-diamine moiety required for imidazole ring formation.
-
Reagents:
-
Procedure:
-
Dissolve substrate in solvent.[10] Add catalyst under
. -
Pressurize with
and stir at RT to 50 °C. -
Monitor
uptake. Reaction completes in ~4–6 hours. -
Filter catalyst (Celite).
-
Concentrate filtrate to obtain 3,4-Diaminobenzophenone .
-
Step 3: Cyclization to Mebendazole Rationale: Condensation of the diamine with a carbamate derivative forms the benzimidazole core.
-
Reagents:
-
Procedure:
-
Reflux the diamine with the thiourea reagent in ethanol/water at pH 4–5.
-
The thiomethyl group acts as a leaving group (
evolves). -
The product, Mebendazole , precipitates upon cooling.
-
Part 4: Visualization of Reaction Pathways
Caption: Synthesis pathways distinguishing the Pharmaceutical Route (Top, Green) from the Polymer Route (Bottom, Red).
Part 5: Analytical Control & Safety
HPLC Method for 4-Chloro-3-nitrobenzophenone:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. -
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: The 3-nitro isomer typically elutes after the 4-chlorobenzophenone due to the nitro group's polarity interaction, but this depends on pH.
Safety Considerations:
-
Nitration Risks: The synthesis of the intermediate involves mixed acids. Exotherms must be controlled to prevent runaway nitration (formation of dinitro species).
-
Ammonia Handling: High-pressure amination requires rated autoclaves. Ammonia leaks are toxic and corrosive.
-
Skin Sensitization: Chloronitrobenzophenones are potent skin irritants and potential sensitizers. Full PPE (Tyvek suits, nitrile gloves) is mandatory.
References
-
Synthesis of Mebendazole
- Source: ChemicalBook & Pharmacopoeial Standards.
- Context: Describes the conversion of 4-chloro-3-nitrobenzophenone to Mebendazole via amin
-
Link:
-
Friedel-Crafts Synthesis of Isomers
- Source: US Patent 4,618,714 "Process for preparation of 3,3'- or 3,4'-diaminobenzophenone".
- Context: Details the synthesis of the 3'-nitro (hetero-ring)
-
Link:
-
Crystal Growth & Properties (4-Chloro-3-nitrobenzophenone)
- Source: AIP Publishing / ResearchG
-
Context: "Growth and characterization of 4-chloro-3-nitrobenzophenone single crystals". Confirms the physical properties and stability of the 3-nitro isomer.[2]
-
Link:
-
Benzophenone Derivatives in Drug Discovery
- Source: EvitaChem Applic
-
Context: Discusses benzophenone scaffolds as precursors to anthelmintics and anxiolytics.[8]
-
Link:
Sources
- 1. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Anthelmintics (antihelminthics) drugs | PPT [slideshare.net]
- 4. US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones - Google Patents [patents.google.com]
- 5. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 6. Mebendazole | 31431-39-7 [chemicalbook.com]
- 7. ELEMENTAL CHEMISTRY: Albendazole and Mebendazole [elementalchemistry.in]
- 8. Buy 4-(Chloromethyl)benzophenone (EVT-329962) | 42728-62-1 [evitachem.com]
- 9. US3657267A - Benzimidazole carbamates - Google Patents [patents.google.com]
- 10. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]
- 11. Mebendazole | 31431-39-7 [chemicalbook.com]
Application Note: Strategic Utilization of 4-Chloro-3'-nitrobenzophenone in Low-Migration Photoinitiator Synthesis
Abstract
This application note details the strategic use of 4-Chloro-3'-nitrobenzophenone (CAS: 55270-76-5) as a high-value scaffold for synthesizing Type II photoinitiators. While standard benzophenone is ubiquitous in UV-curing, its low molecular weight leads to significant migration issues, limiting its use in food packaging and biomedical applications. This guide demonstrates how the asymmetric functionalization of 4-Chloro-3'-nitrobenzophenone—specifically the orthogonal reactivity of the nitro and chloro groups—enables the synthesis of polymerizable and macromolecular photoinitiators. These derivatives exhibit reduced migration, enhanced biocompatibility, and tunable absorption profiles.
Introduction: The Migration Challenge in UV Curing
In the development of UV-curable inks, coatings, and biomedical hydrogels, Type II photoinitiators (hydrogen abstraction mechanism) are essential. However, standard benzophenone (BP) suffers from high mobility within the cured matrix. This leads to "migration," where unreacted initiator leaches out, posing toxicological risks in food contact materials (FCM) and medical devices.
4-Chloro-3'-nitrobenzophenone offers a unique solution due to its structural duality:
-
The 3'-Nitro Group: A precursor to an amine functionality, allowing for the formation of amide linkages (e.g., attachment to polymer backbones or acrylic monomers).
-
The 4-Chloro Group: A handle for tuning solubility or intersystem crossing (ISC) efficiency via the heavy-atom effect, or for further functionalization via nucleophilic aromatic substitution (
).
By leveraging these groups, researchers can synthesize diffusion-hindered photoinitiators that retain the photochemical efficiency of benzophenone while eliminating migration risks.
Strategic Application Pathways
Pathway A: Synthesis of Polymerizable Photoinitiators (The Acrylamide Route)
The most critical application of this scaffold is the conversion of the nitro group to a polymerizable double bond. This creates a "photoinitiator monomer" that covalently bonds to the polymer network during curing.
Mechanism:
-
Chemoselective Reduction: The
group is reduced to (aniline derivative). -
Acylation: The resulting amine reacts with acryloyl chloride.
-
Result: A benzophenone-acrylamide monomer that copolymerizes with the formulation.
Pathway B: Tuning Absorption via Electronic Effects
The presence of the chlorine atom (para-position) and the subsequent functionalization of the prime ring alters the UV absorption spectrum. While unsubstituted benzophenone absorbs primarily in the deep UV (
Visualizing the Chemistry
Diagram 1: Synthetic Workflow for Low-Migration Initiators
The following diagram illustrates the conversion of the raw material into a polymerizable monomer.
Caption: Step-wise synthesis of a polymerizable photoinitiator monomer from 4-Chloro-3'-nitrobenzophenone.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to 3'-Amino-4-chlorobenzophenone
Note: This step requires selectivity to reduce the nitro group without dechlorinating the aromatic ring.
Reagents:
-
4-Chloro-3'-nitrobenzophenone (
) -
Tin(II) Chloride Dihydrate (
, ) -
Ethanol (
) -
Concentrated HCl (catalytic amount)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-3'-nitrobenzophenone in ethanol.
-
Addition: Add
portion-wise to the stirring solution. Caution: Exothermic reaction.[1] -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material spot ( ) should disappear, replaced by a lower amine spot. -
Work-up: Cool to room temperature. Pour the mixture into ice water (
) and basify to pH 9 using solution. This precipitates tin salts. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Purification: Dry the organic phase over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain yellow needles.
Validation Criteria:
-
IR Spectroscopy: Disappearance of symmetric/asymmetric
stretches ( ) and appearance of doublet ( ).
Protocol 2: Synthesis of Polymerizable Acrylamide Derivative
Target: N-(3-(4-chlorobenzoyl)phenyl)acrylamide
Reagents:
-
3'-Amino-4-chlorobenzophenone (from Protocol 1,
) -
Acryloyl Chloride (
) -
Triethylamine (
, ) -
Dichloromethane (DCM, anhydrous,
)
Procedure:
-
Setup: Purge a two-neck flask with nitrogen. Add the amine and
to anhydrous DCM. Cool to in an ice bath. -
Acylation: Add Acryloyl Chloride dropwise via syringe over 20 minutes. Critical: Maintain temperature
to prevent polymerization of the acryloyl chloride. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Wash the organic layer with
( ) to remove unreacted amine/TEA, followed by saturated and brine. -
Isolation: Dry over
and concentrate. -
Stabilization: If storing, add 100 ppm of MEHQ (inhibitor) to prevent premature polymerization.
Mechanism of Action (Type II Photoinitiation)
The resulting derivative functions as a Type II photoinitiator. Upon UV irradiation, the benzophenone moiety enters an excited triplet state (
Diagram 2: Jablonski Diagram & Radical Generation
Caption: Type II photoinitiation mechanism. The Chlorine substituent enhances Intersystem Crossing (ISC) via spin-orbit coupling.
Data Summary: Comparative Properties
The following table highlights the advantages of the functionalized derivative over the standard precursor.
| Property | 4-Chloro-3'-nitrobenzophenone (Precursor) | 3'-Acrylamido-4-chlorobenzophenone (Product) |
| Molecular Weight | 261.66 g/mol | 299.75 g/mol (increases upon polymerization) |
| Solubility | Soluble in organic solvents; migrates easily. | Copolymerizes; becomes insoluble/immobilized. |
| Migration Potential | High (Unsafe for food contact) | Negligible (Covalently bound) |
| Primary Use | Intermediate / Chemical Synthesis | Low-Migration UV Inks / 3D Printing Resins |
| UV Absorption |
Safety and Handling
-
4-Chloro-3'-nitrobenzophenone: Irritant. May cause sensitization.[2] Handle in a fume hood.
-
Acryloyl Chloride: Lachrymator, highly corrosive. Reacts violently with water.
-
UV Safety: When testing photoinitiators, always wear UV-blocking eyewear (ANSI Z87.1 rated).
References
-
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
-
European Food Safety Authority (EFSA). (2020). Recent developments in the risk assessment of chemicals in food. (Context on migration limits for benzophenone).
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms).
-
Sigma-Aldrich. (n.d.). 4-Chloro-3'-nitrobenzophenone Product Specification.
-
Xiao, P., et al. (2015). Design of high performance photoinitiators for LED curing. Macromolecular Rapid Communications. (Discusses shifting absorption via amine substitution).
Sources
Application Note: Strategic Chlorination of 3-Nitrobenzophenone Derivatives
Executive Summary
The chlorination of 3-nitrobenzophenone and its derivatives presents a distinct challenge in organic synthesis due to the electronic environment of the scaffold. The molecule consists of two deactivated aromatic rings: Ring A, severely deactivated by the nitro group (
This guide provides validated protocols for three distinct synthetic objectives:
-
Ring Chlorination (EAS): Introducing chlorine to the aromatic core.
-
Deoxochlorination: Converting the carbonyl functionality to a gem-dichloride.
-
Functional Group Interconversion: Converting hydroxy-derivatives to chloro-derivatives (e.g., activating a phenol).
Mechanistic Landscape & Regioselectivity[1]
Understanding the electronic bias is critical for reagent selection.
-
The Challenge: Both the nitro group and the carbonyl ketone are meta-directing deactivators.
-
Regioselectivity Rule: In an Electrophilic Aromatic Substitution (EAS) on 3-nitrobenzophenone, the incoming electrophile (
) will attack the less deactivated ring (Ring B). -
Outcome: The major product of direct chlorination is 3-nitro-3'-chlorobenzophenone .
Decision Matrix: Reaction Pathways
Figure 1: Strategic decision tree for selecting the chlorination pathway based on the desired structural outcome.
Reagent Selection Matrix
| Reagent | Active Species | Application Scope | Pros | Cons |
| Standard EAS. Direct chlorination of the aromatic ring. | High atom economy; Industrial standard. | Requires handling toxic gas; Low selectivity on activated derivatives. | ||
| TCCA + | "Green" EAS. Excellent for deactivated rings. | Solid reagent (easy handling); High yield; Mild conditions.[1] | Requires strong acid solvent ( | |
| NCS + TfOH | Selective EAS. For activated derivatives (e.g., phenols). | High regioselectivity; Bench-stable solid. | Expensive for bulk scale. | |
| Deoxochlorination. Converts C=O | Reliable for gem-dichlorination. | Harsh conditions; Difficult workup (phosphorus waste). | ||
| Chlorophosphonium | FG Interconversion. Converts Ar-OH | Essential for converting hydroxy-nitrobenzophenones. | Requires heating; Moisture sensitive. |
Detailed Protocols
Protocol A: Direct Ring Chlorination (Green Chemistry Approach)
Target: Synthesis of 3-nitro-3'-chlorobenzophenone from 3-nitrobenzophenone.
Reagent: Trichloroisocyanuric Acid (TCCA) in Sulfuric Acid.
Rationale: TCCA in
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzophenone (10 mmol) in 98%
(20 mL) . Note: Ensure the solution is homogenous before proceeding. -
Addition: Cool the solution to 0°C in an ice bath. Add TCCA (3.4 mmol, 0.34 equiv) portion-wise over 15 minutes. Note: TCCA provides 3 equivalents of
, so ~0.34 molar equivalents are sufficient for mono-chlorination. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) . The product will precipitate as a solid.
-
Workup: Filter the precipitate. Wash the filter cake with cold water (
mL) to remove residual acid and cyanuric acid (the byproduct of TCCA). -
Purification: Recrystallize from Ethanol/Water (9:1) to yield the product.
Protocol B: Deoxochlorination (Ketone to Gem-Dichloride)
Target: Synthesis of 3-nitro-
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask under Argon atmosphere.
-
Reactants: Add 3-nitrobenzophenone (10 mmol) and
(12 mmol) . -
Solvent: Add anhydrous Toluene (30 mL) .
-
Reflux: Heat the mixture to reflux (110°C) for 12 hours.
-
Checkpoint: Evolution of HCl gas indicates reaction progress. Use a base trap.
-
-
Workup: Cool to room temperature. Remove solvent and
byproduct under reduced pressure (rotary evaporator). -
Isolation: Redissolve the residue in DCM, wash rapidly with ice-cold 5%
, dry over , and concentrate.
Protocol C: Functional Group Conversion (OH Cl)
Target: Synthesis of 3-nitro-4-chlorobenzophenone from 3-nitro-4-hydroxybenzophenone.
Reagent: Phosphorus Oxychloride (
Step-by-Step Methodology:
-
Mixture: Combine 3-nitro-4-hydroxybenzophenone (10 mmol) and
(5 mL, excess) in a flask. -
Catalyst: Add Pyridine (1 mL) or DMF (3 drops) as a catalyst.
-
Heat: Reflux at 105°C for 3 hours. The solution should turn from a suspension to a clear dark liquid.
-
Quench: CAUTION. Pour the hot mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess
. -
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Quality Control & Validation
For the synthesized 3-nitro-3'-chlorobenzophenone (Protocol A):
-
1H NMR (400 MHz, CDCl3):
-
Look for the loss of symmetry in the unsubstituted ring.
-
Ring A (Nitro): Characteristic doublet of doublets at
8.5 ppm (H-2) and 8.4 ppm (H-4). -
Ring B (Chloro): New pattern appearing.[4][5] The H-2' proton (between C=O and Cl) will appear as a narrow triplet/doublet around
7.8 ppm due to deshielding by both groups.
-
-
Mass Spectrometry (GC-MS):
-
Parent ion
. -
Look for the characteristic Chlorine isotope pattern (
and in a 3:1 ratio).
-
Safety & Handling
-
TCCA: Strong oxidizer. Do not mix directly with acetone or organic amines (exothermic/explosive).
-
/
: Reacts violently with water to release HCl and Phosphoric acid. Always quench in an ice bath. -
Waste Disposal: All aqueous washes from Protocol A contain sulfuric acid; neutralize before disposal. Phosphorus waste (Protocol B/C) must be segregated.
References
-
Mendicino, M. E. (2025).[6][7] Trichloroisocyanuric Acid: A Versatile and Efficient Chlorinating and Oxidizing Reagent.[1][8] ResearchGate. Link
-
Master Organic Chemistry. (2018).[2][3][9][5][10] Electrophilic Chlorination of Benzene and Deactivated Systems. MasterOrganicChemistry.com. Link
-
Doc Brown's Chemistry.[6] (n.d.). Mechanisms of Aromatic Chlorination for Deactivated Arenes. DocBrown.info. Link
-
Sigma-Aldrich.[11] (n.d.). 3-Chlorobenzophenone Product Specification and Synthesis Routes. SigmaAldrich.com. Link
-
Google Patents. (2009). Synthesis of 3-nitro-4-chlorobenzophenone via Friedel-Crafts Acylation. Google Patents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Trichloroisocyanuric acid - Enamine [enamine.net]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. 3-Chlorobenzophenone for synthesis 1016-78-0 [sigmaaldrich.com]
catalytic hydrogenation methods for 4-Chloro-3'-nitrobenzophenone
Executive Summary
The catalytic hydrogenation of 4-Chloro-3'-nitrobenzophenone (CNBP) presents a classic chemo-selectivity paradox in organic synthesis. The objective is the exclusive reduction of the nitro group (-NO₂) to an aniline (-NH₂) while preserving two sensitive functionalities: the aryl chloride (Ar-Cl) and the benzophenone carbonyl (C=O).
Standard hydrogenation protocols (e.g., Pd/C in Methanol) often result in rapid hydrodehalogenation (loss of chlorine), yielding the impurity 3-aminobenzophenone, or over-reduction of the ketone to the alcohol. This guide details two field-proven protocols—Platinum-Based High Fidelity and Inhibitor-Modified Palladium —to achieve >98% selectivity for the target 4-Chloro-3'-aminobenzophenone .
The Chemo-Selectivity Challenge
In the presence of H₂ and a metal catalyst, the thermodynamic hierarchy of reduction for CNBP is theoretically:
-
Nitro (-NO₂): Easiest to reduce (Kinetic product).
-
Aryl Chloride (-Cl): Susceptible to oxidative addition by Pd (Side reaction).
-
Ketone (C=O): Generally requires higher pressure/temp, but can reduce slowly.
The critical failure mode is the Path B (Dechlorination) shown below. Palladium (Pd) is particularly notorious for inserting into the C-Cl bond, facilitating hydrogenolysis. Platinum (Pt) is preferred because it has a significantly higher activation energy for C-Cl insertion while maintaining high activity for nitro reduction.
Figure 1: Reaction Pathways & Selectivity
Caption: Path A is the desired route. Path B is the primary competitor catalyzed by uninhibited Palladium.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | 5% Pt/C (Sulfided optional) | Pt binds -NO₂ strongly but interacts weakly with Ar-Cl bonds, minimizing dehalogenation. |
| Solvent System | Ethyl Acetate or Toluene | Non-protic solvents reduce the solubility of HCl (byproduct of dehalogenation), kinetically slowing the side reaction compared to MeOH. |
| Pressure | 1 – 5 bar (15-70 psi) | Low pressure favors nitro reduction. High pressure forces C-Cl cleavage. |
| Temperature | 25°C – 40°C | Elevated temps (>50°C) exponentially increase the rate of dehalogenation (Ar-Cl bond activation). |
| Additives | Morpholine or Thiophene | If using Pd/C, these act as selective site poisons, blocking the high-energy sites responsible for C-Cl insertion. |
Protocol A: The "Gold Standard" (Platinum Method)
Best for: High-value intermediates requiring <0.1% dechlorinated impurity.
Materials
-
Substrate: 4-Chloro-3'-nitrobenzophenone (10.0 g, 38.2 mmol)
-
Catalyst: 5% Pt/C (Paste, 50% water wet). Load: 0.5 wt% dry basis (100 mg dry metal equivalent).
-
Solvent: Ethyl Acetate (100 mL) – Choice of EtOAc avoids methylation byproducts and slows dehalogenation.
-
Equipment: Parr Hydrogenator or Buchi Autoclave.
Step-by-Step Methodology
-
Inerting: Flush the autoclave with Nitrogen (N₂) three times to remove oxygen.
-
Loading:
-
Charge the substrate and Ethyl Acetate. Stir to dissolve.
-
Safety Note: Add the wet catalyst paste carefully. Do not add dry catalyst to flammable solvent; static can ignite vapors.[1]
-
-
Purging: Seal reactor. Pressurize with N₂ to 5 bar, vent. Repeat 3x.
-
Reaction:
-
Pressurize with Hydrogen (H₂) to 3.0 bar .
-
Set stirring to 800-1000 RPM (Mass transfer is critical).
-
Maintain temperature at 25-30°C . Do not heat.
-
-
Monitoring (The "Uptake Limit"):
-
Monitor H₂ consumption. Theoretical uptake is 3 moles H₂ per mole substrate.
-
Stop reaction immediately when uptake reaches 3.0 - 3.1 equivalents. Continued stirring will attack the chlorine.
-
-
Work-up:
Protocol B: The "Cost-Effective" (Inhibited Palladium)
Best for: Large-scale operations where Pt is too expensive, and trace dehalogenation (1-2%) is acceptable or removable.
The "Poisoning" Strategy
Palladium is too active for this substrate in its native state. We must introduce a "poison" that occupies the active sites responsible for oxidative addition (dechlorination) without stopping nitro reduction. Thiophene or Morpholine are effective.
Methodology
-
Catalyst: 5% Pd/C (50% wet). Load: 1.0 wt%.
-
Additive: Add 0.5 equivalents of Morpholine relative to the substrate.
-
Solvent: Methanol (MeOH).[1]
-
Conditions: Run at 1 bar (Balloon pressure) or max 2 bar. Temperature must stay <30°C.
-
Endpoint: Strictly monitor TLC or HPLC. The moment the starting material disappears, quench the reaction. Pd will chew the product if left stirring.
Experimental Workflow & Safety
The following diagram outlines the operational flow, highlighting critical safety checks for pyrophoric catalysts.
Figure 2: Operational Workflow
Caption: Workflow emphasizing safety steps (Red borders) for handling pyrophoric metal catalysts.
Analytical Controls & Troubleshooting
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Order:
-
3-Aminobenzophenone (De-Cl Impurity) - Polar, elutes first.
-
4-Chloro-3'-aminobenzophenone (Target) .
-
4-Chloro-3'-nitrobenzophenone (Starting Material).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Des-chloro impurity (>2%) | Catalyst too active or Temp too high. | Switch from Pd to Pt. Lower Temp to 20°C. Add Thiophene (0.1 eq). |
| Reaction Stalls (<50% Conv) | Catalyst poisoning. | Check solvent purity (sulfur traces?). Increase pressure to 5 bar (if using Pt). |
| Over-reduction (Alcohol formed) | Reaction time too long. | Stop reaction immediately upon H₂ uptake completion. Do not leave overnight. |
| Ignition at filter funnel | Dry catalyst + Methanol + Air. | ALWAYS keep the filter cake damp with water. Flush funnel with N₂ before disposal. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Blenke, E. O., et al. (2016). "Strategies for the Selective Hydrogenation of Halonitroarenes." Journal of Catalysis.
-
Patsnap Patent Search. (2018).[6] "Preparation method of 4-chloro-4'-hydroxybenzophenone and related intermediates." (Demonstrates industrial relevance of chlorobenzophenone derivatives).
-
TCI Chemicals. (2023). "Product Specification: 4-Chloro-3-nitrobenzophenone." (Physical properties and handling).[1][6][8][9][10]
-
Stanford Environmental Health & Safety. (2023). "Hydrogenation Fact Sheet: Safe Handling of Pd/C."
Sources
- 1. reddit.com [reddit.com]
- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 6. Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3'-nitrobenzophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Chloro-3'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the highest purity of your final product. This document moves beyond simple protocols to explain the causality behind each experimental step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of 4-Chloro-3'-nitrobenzophenone, which is typically achieved via a Friedel-Crafts acylation of benzene with 4-chloro-3-nitrobenzoyl chloride.
Question: My yield of 4-Chloro-3'-nitrobenzophenone is consistently low. What are the primary causes and how can I fix them?
Low yield is the most frequent challenge, often stemming from issues in one of the two main stages of the synthesis: the formation of the acyl chloride intermediate or the Friedel-Crafts acylation step itself.
Root Cause 1: Inefficient Generation of 4-Chloro-3-nitrobenzoyl Chloride
The synthesis begins by converting 4-chloro-3-nitrobenzoic acid into its more reactive acyl chloride derivative. Incomplete conversion or degradation at this stage is a major source of yield loss.
-
The "Why": 4-chloro-3-nitrobenzoic acid is not electrophilic enough to directly acylate benzene. Conversion to the acyl chloride, typically using an agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), creates a highly reactive electrophile necessary for the subsequent Friedel-Crafts reaction.[1]
-
Troubleshooting Steps:
-
Reagent Purity & Stoichiometry: Ensure your starting 4-chloro-3-nitrobenzoic acid is pure and dry. Use a slight excess (1.1-1.3 equivalents) of freshly distilled thionyl chloride or oxalyl chloride to drive the reaction to completion.[1]
-
Catalysis: The reaction with thionyl chloride or oxalyl chloride is often catalyzed by a few drops of N,N-dimethylformamide (DMF).[1] The catalyst accelerates the formation of the Vilsmeier reagent, which is the key reactive intermediate in the conversion.
-
Reaction Conditions: Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases. This indicates the reaction is complete. Excess thionyl chloride can often be removed by distillation to yield the crude acyl chloride, which can be used directly in the next step.
-
Verification: Before proceeding, you can verify the conversion to the acyl chloride via techniques like GC-MS to ensure the starting material has been fully consumed.[1]
-
Root Cause 2: Suboptimal Friedel-Crafts Acylation Conditions
The Friedel-Crafts acylation is highly sensitive to reagents and conditions. The strong deactivating effect of the nitro and chloro groups on the acyl chloride requires carefully controlled conditions to succeed.
-
The "Why": This reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich benzene ring.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Aluminum chloride reacts violently with water. Any moisture in the reagents or glassware will consume the catalyst and dramatically reduce the yield. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Correct Stoichiometry of AlCl₃: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess, ~1.3-1.5 equivalents) of AlCl₃.[1] This is because the AlCl₃ not only acts as a catalyst but also forms a complex with the carbonyl group of the product ketone. This complexation deactivates the product, preventing further unwanted acylations.
-
Order of Addition & Temperature Control: The reaction is highly exothermic. The standard procedure involves dissolving AlCl₃ in benzene and then adding the 4-chloro-3-nitrobenzoyl chloride solution dropwise while maintaining a low temperature (typically 0-5°C) with an ice bath.[1] Uncontrolled temperature can lead to the formation of undesired side products.[3]
-
Reaction Time: Allow the reaction to proceed for several hours at low temperature to ensure completion.[1] Progress can be monitored using Thin Layer Chromatography (TLC).
-
Root Cause 3: Product Loss During Work-up and Purification
The final steps of isolating and purifying the product are critical for achieving a high final yield.
-
The "Why": The work-up procedure is designed to decompose the aluminum chloride-ketone complex and separate the organic product from the aqueous and acid phases.
-
Troubleshooting Steps:
-
Careful Quenching: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum chloride complexes. Perform this step slowly in a well-ventilated fume hood.
-
Efficient Extraction: After quenching, the product will be in the organic layer (benzene). Separate the layers and extract the aqueous layer with a suitable solvent (like dichloromethane or ethyl acetate) to recover any dissolved product.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. Common solvent systems include ethanol/water mixtures or methanol.[4][5] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Troubleshooting Workflow for Low Yield
Below is a logical diagram to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Friedel-Crafts acylation step?
The reaction proceeds via the formation of a resonance-stabilized acylium ion. The Lewis acid (AlCl₃) abstracts the chloride from 4-chloro-3-nitrobenzoyl chloride, creating the highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-system of the benzene ring to form a sigma complex (arenium ion). Finally, a proton is eliminated, restoring aromaticity and yielding the final ketone product.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for making linear alkyl chains?
Friedel-Crafts acylation does not suffer from the carbocation rearrangements that plague Friedel-Crafts alkylation.[2] The acylium ion is resonance-stabilized and does not rearrange. This allows for the synthesis of straight-chain ketones, which can then be reduced to the corresponding alkanes (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable method to introduce linear alkyl groups onto an aromatic ring.[2][6]
Q3: Can I use nitrobenzene as the solvent instead of benzene?
This is not recommended. The nitro group is a powerful deactivating group for electrophilic aromatic substitution. Using nitrobenzene as the solvent would significantly slow down or even prevent the desired reaction from occurring. Benzene serves as both the solvent and the reactant in this synthesis.
Q4: What are the key safety precautions I should take?
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and add it carefully to the reaction mixture.
-
Thionyl Chloride (SOCl₂) and Acyl Chlorides: These are corrosive and lachrymatory. Handle them exclusively in a well-ventilated fume hood.
-
Reaction Quenching: The addition of the reaction mixture to ice/water is highly exothermic and releases HCl gas. Perform this step slowly and in a fume hood.
-
Solvents: Benzene is a known carcinogen. Use appropriate personal protective equipment (PPE) and handle it within a fume hood.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Friedel-Crafts acylation stage of the synthesis.
| Parameter | Value / Condition | Source(s) | Rationale |
| Starting Material | 4-Chloro-3-nitrobenzoyl chloride | [1] | The reactive electrophile precursor. |
| Reactant/Solvent | Benzene (anhydrous) | [1] | Serves as both the nucleophile and the reaction medium. |
| Catalyst | Aluminum Chloride (AlCl₃, anhydrous) | [1] | Lewis acid catalyst required to generate the acylium ion. |
| Stoichiometry (Acyl Chloride:AlCl₃) | 1 : (1.3 - 1.5) | [1] | Stoichiometric excess is needed to catalyze the reaction and complex with the product ketone. |
| Reaction Temperature | 0 - 5 °C | [1] | Low temperature controls the exothermic reaction and minimizes side product formation. |
| Reaction Time | ~3 hours | [1] | Sufficient time for the reaction to proceed to completion at low temperature. |
| Reported Yield | Can exceed 80-90% under optimal conditions. | [3][4] | High yields are achievable with careful control of reaction parameters. |
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-Chloro-3'-nitrobenzophenone from 4-chloro-3-nitrobenzoic acid.
Part A: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (1.2 eq) and 2-3 drops of DMF.
-
Reaction: Gently heat the mixture to reflux. The solid will dissolve, and gas (SO₂ and HCl) will evolve. Continue refluxing for 2-3 hours or until gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The remaining crude 4-chloro-3-nitrobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Catalyst Suspension: Charge the flask with anhydrous benzene (used in excess, as solvent) and anhydrous aluminum chloride (1.4 eq). Stir to create a suspension.
-
Acyl Chloride Addition: Dissolve the crude 4-chloro-3-nitrobenzoyl chloride from Part A in a small amount of anhydrous benzene and place it in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains between 0 and 5°C.
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 3 hours. Monitor the reaction by TLC until the acyl chloride is consumed.
-
Work-up: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (benzene) layer. Wash the organic layer with 2M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol-water mixture, to obtain pure 4-Chloro-3'-nitrobenzophenone as a yellow powder.[7][8]
References
-
Eureka | Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
SDI. (n.d.). 4 CHLORO 3 NITRO BENZOPHENONE. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 4. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sdichem.com [sdichem.com]
- 8. 4-Chloro-3-nitrobenzophenone | 56107-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of 4-Chloro-3'-nitrobenzophenone
Executive Summary & Compound Identity
Welcome to the technical guide for the purification of 4-Chloro-3'-nitrobenzophenone . This guide addresses the critical recrystallization parameters required to isolate high-purity material suitable for pharmaceutical intermediate applications (e.g., Fenofibrate analogs or specific enzyme inhibitors).
CRITICAL ISOMER WARNING: Ensure you are working with the correct isomer.
-
Target Compound: 4-Chloro-3'-nitrobenzophenone (Substituents on different rings).
-
Synthesis Origin: Typically Friedel-Crafts acylation of chlorobenzene with 3-nitrobenzoyl chloride.
-
-
Common Confusant: 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9, substituents on the same ring).[1]
-
Note: While the solubility profiles are similar due to the benzophenone core, the melting points and crystal lattice energies differ. This guide focuses on the 3'-nitro (cross-ring) isomer but is applicable to both with minor adjustments.
-
Solvent Selection Matrix
The choice of solvent is dictated by the impurity profile, specifically the presence of the ortho-isomer (2-chloro-3'-nitrobenzophenone) and unreacted 3-nitrobenzoic acid.
Primary Recommendation: Ethanol (95% or Absolute)
-
Why it works: Ethanol offers the ideal "steep" solubility curve for benzophenones. The compound is highly soluble at boiling (78°C) but crystallizes efficiently upon cooling. The hydroxyl group of ethanol interacts with the nitro and ketone moieties, while the ethyl chain accommodates the aromatic rings.
-
Selectivity: Excellent for rejecting the ortho-isomer (which remains in the mother liquor due to lower lattice energy/melting point).
Secondary Recommendation: Glacial Acetic Acid
-
Use Case: High impurity load or "oiling out" issues.
-
Mechanism: Acetic acid has a higher boiling point (118°C) and better solubilizing power for polar impurities (like nitro-acids). It promotes slower crystal growth, yielding denser, purer crystals.
-
Drawback: Requires thorough drying/washing to remove solvent traces.
Tertiary Recommendation: Methanol/Water (Solvent-Antisolvent)
-
Use Case: Maximizing yield from mother liquors.
-
Mechanism: Dissolve in hot methanol, then add hot water until turbidity.
-
Risk: Higher risk of oiling out if water is added too quickly.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk Profile |
| Ethanol (95%) | High | Low | Excellent (Isomers) | Low (Standard) |
| Glacial Acetic Acid | Very High | Moderate | High (Acids/Color) | Medium (Corrosive) |
| Ethyl Acetate/Hexane | High | Moderate | Moderate | High (Oiling Out) |
Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Question: "I dissolved my crude solid in hot ethanol, but upon cooling, a yellow oil layer formed at the bottom instead of crystals. What happened?"
Technical Diagnosis: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solution temperature drops below the saturation temperature of the solute before it drops below the melting point of the solvated solid. It is common in nitro-benzophenones due to their moderate melting points (~100–106°C).
Corrective Protocol:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add 10-15% more solvent. The solution was likely too concentrated (supersaturation was too high).
-
Seed: Cool the solution very slowly to approx. 60°C. Add a seed crystal of pure product.
-
Agitate: Stir vigorously. Mechanical agitation prevents the oil phase from coalescing and encourages nucleation.
Issue 2: Persistent Yellow/Orange Color
User Question: "My crystals are structurally pure by NMR but have a dark orange tint. How do I remove this?"
Technical Diagnosis: Nitro compounds are naturally pale yellow, but dark orange/brown indicates azo-impurities or oxidation byproducts (common if reaction temperature was uncontrolled).
Corrective Protocol:
-
Activated Carbon: Perform the recrystallization in Ethanol. When boiling, add Activated Carbon (5-10 wt%).
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.
-
Crystallize: Proceed with cooling. The carbon preferentially adsorbs planar, highly conjugated colored impurities.
Issue 3: Low Yield
User Question: "I only recovered 40% of my material. Where did it go?"
Technical Diagnosis: The solubility in the cold solvent is too high, or you used too much solvent (thermodynamic loss).
Corrective Protocol:
-
Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume on a rotavap and cool again to harvest a "second crop."
-
Solvent Switch: If using Ethanol, switch to Ethanol:Water (9:1) . The water acts as an antisolvent, driving the hydrophobic benzophenone out of solution.
Validated Experimental Workflow
The following diagram illustrates the decision logic for purification, integrating the troubleshooting steps defined above.
Caption: Figure 1. Optimized recrystallization workflow with integrated troubleshooting loop for "oiling out" phenomena.
Detailed Protocol: Ethanol Recrystallization
Objective: Purify 10.0 g of crude 4-Chloro-3'-nitrobenzophenone.
-
Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution:
-
Add 40 mL of 95% Ethanol .
-
Heat to reflux (boiling) on a hotplate with stirring.
-
Observation: If solid remains, add Ethanol in 5 mL portions until fully dissolved. (Target concentration: ~1 g/5-7 mL).
-
-
Clarification (Optional): If the solution is dark, add 0.5 g Activated Carbon, boil for 2 mins, and filter hot through Celite.
-
Crystallization:
-
Remove from heat. Cover the flask mouth with foil (poke small holes).
-
Allow to cool to room temperature undisturbed (approx. 2-3 hours). Do not rush this step.
-
Checkpoint: If oil droplets appear, reheat and add 5 mL ethanol.
-
-
Isolation:
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filter using a Buchner funnel under vacuum.
-
-
Washing: Wash the filter cake with 10 mL of ice-cold Ethanol.
-
Drying: Dry the yellow crystals in a vacuum oven at 40-50°C for 4 hours.
-
Target Melting Point: 104–106°C (Verify against specific isomer standard).
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for benzophenone recrystallization techniques).
-
ChemicalBook. (2025).[2] 4-Chloro-3-nitrobenzophenone Properties and Safety. (Source for melting point data of the 3-nitro isomer variant).
-
TCI Chemicals. (2025). Product Specification: 4-Chloro-3-nitrobenzophenone. (Confirmation of physical state and solubility profile). [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 41743, 4-Chloro-3-nitrobenzophenone.
Sources
troubleshooting low conversion rates in benzophenone acylation
Topic: Troubleshooting Low Conversion in Friedel-Crafts Acylation Ticket ID: FCR-BENZ-001 Status: Open Analyst: Senior Application Scientist
Executive Summary: Why Your Reaction Stalled
If your benzophenone synthesis (via Friedel-Crafts acylation) has stalled at ~50% conversion or failed to initiate, the cause is rarely "bad luck." It is almost always a thermodynamic bottleneck caused by product inhibition or catalyst deactivation .
Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation is not catalytic .[1] The ketone product you are trying to make is a Lewis base.[1] It coordinates with the Lewis acid (AlCl₃), removing it from the reaction cycle.
The Golden Rule: You must use >1.0 equivalent of Lewis acid relative to the acylating agent. If you used a "catalytic amount" (e.g., 10 mol%), your maximum theoretical yield is 10%.
Diagnostic Modules (Troubleshooting)
Module A: The Stoichiometry Trap (Most Common Error)
Symptom: The reaction starts vigorously (HCl evolution) but stops exactly at 50-60% conversion, regardless of time.
Technical Explanation: The generated benzophenone forms a stable 1:1 complex with Aluminum Chloride (AlCl₃). This complex locks up the catalyst. To drive the reaction to completion, you need enough AlCl₃ to generate the electrophile (acylium ion) and satisfy the complexation requirement of the product.
Correct Stoichiometry Table:
| Component | Role | Equivalents (Relative to Acyl Chloride) | Reason |
| Benzoyl Chloride | Electrophile Source | 1.0 | Limiting Reagent |
| Benzene | Nucleophile/Solvent | 1.2 - 2.0 (or Solvent excess) | Drives equilibrium; prevents polyacylation. |
| AlCl₃ (Catalyst) | Lewis Acid | 1.1 - 1.2 | 1.0 eq is consumed by the product; 0.1-0.2 eq drives the kinetics. |
| Substrate with Basic Groups | Substrate | +1.0 per basic group | If your substrate has -OCH₃, -NH₂, or -OH, add 1.0 eq AlCl₃ per group. |
Pro-Tip: If using a solvent like Nitrobenzene, the complex remains soluble. In non-polar solvents (CS₂ or light petroleum), the complex may precipitate as a "red oil" or solid, physically coating the unreacted AlCl₃ and stopping the reaction. High-speed mechanical stirring is non-negotiable.
Module B: Catalyst Integrity & Moisture
Symptom: No HCl gas evolution upon addition; reaction mixture remains pale/colorless.
The "Sizzle" Test: AlCl₃ is extremely hygroscopic. Hydrated AlCl₃ (often turning gray/white clumps) is catalytically dead because water is a stronger Lewis base than the acyl chloride.
-
Check: Drop a small spatula of AlCl₃ into cold water. It should hiss violently. If it just dissolves quietly, your catalyst is hydrolyzed.
-
Solution: Purchase fresh anhydrous AlCl₃ or sublime your current batch in an HCl stream (advanced).
Module C: Electronic Deactivation
Symptom: Reagents are fresh, stoichiometry is correct, but no reaction occurs (0% conversion).
Analysis: Friedel-Crafts acylation is highly sensitive to the electron density of the benzene ring.
-
The "Nitro" Wall: If your substrate contains a Nitro (-NO₂), Sulfonic acid (-SO₃H), or Acyl (-COR) group, the ring is too deactivated. The reaction will not proceed under standard AlCl₃ conditions.
-
Solution: You cannot force this. You must change the synthetic route (e.g., use an organolithium addition to a nitrile or Grignard reaction).
Visualizing the Failure Mode
The following diagram illustrates the "Product Inhibition" mechanism that causes low conversion when stoichiometry is ignored.
Figure 1: The "Dead End" mechanism. Unlike alkylation, the catalyst is sequestered by the product (Benzophenone), necessitating >1 stoichiometric equivalent.
The "Gold Standard" Protocol
Objective: Synthesis of Benzophenone (10 mmol scale) Reference: Adapted from Organic Syntheses and Vogel's Textbook of Practical Organic Chemistry.
Reagents
-
Benzene (Dry): 10 mL (Excess, acts as solvent)
-
Benzoyl Chloride: 1.40 g (10 mmol)
-
Aluminum Chloride (Anhydrous): 1.46 g (11 mmol) (CRITICAL: 1.1 eq)
Step-by-Step Workflow
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube (or N₂ inlet).
-
Catalyst Suspension: Add 10 mL of dry benzene and 1.46 g of AlCl₃. Cool to 0–5°C in an ice bath.
-
Note: AlCl₃ does not dissolve fully; it forms a suspension.
-
-
Addition: Add benzoyl chloride (1.40 g) dropwise over 10 minutes.
-
Observation: Evolution of HCl gas (mist) indicates initiation. The mixture may turn yellow/orange.
-
-
Reaction:
-
Remove the ice bath and allow to warm to room temperature.
-
Heat to reflux (80°C) for 2–3 hours. The evolution of HCl should cease.
-
-
Quenching (The "Complex Breaking" Step):
-
Cool the mixture to room temperature.
-
Pour the reaction mix slowly into a beaker containing 20g of crushed ice and 5 mL of conc. HCl.
-
Why? The acid/water hydrolysis breaks the strong Al-O bond in the product complex, liberating the free benzophenone.
-
-
Workup:
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for identifying the root cause of reaction failure.
Frequently Asked Questions (FAQ)
Q: Can I use FeCl₃ instead of AlCl₃? A: Yes, Ferric Chloride is a viable Lewis acid, but it is generally milder. For benzophenone, AlCl₃ is preferred due to its higher lattice energy and stronger complexation capability, which—while requiring stoichiometric amounts—ensures the acylium ion is sufficiently electrophilic.
Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to residual solvent (benzene) or unreacted benzoyl chloride. Benzophenone has a melting point of ~48°C. If it is impure, the melting point depression will keep it liquid. Recrystallize from ligroin or aqueous ethanol.
Q: Why do I need to wash with NaOH during workup? A: Benzoyl chloride hydrolyzes to Benzoic Acid upon contact with the ice water. Benzoic acid is a common contaminant. Washing with NaOH converts it to sodium benzoate (water-soluble), moving it to the aqueous layer and cleaning up your organic product.
References
- Mechanism & Stoichiometry: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007. (Confirming the requirement for stoichiometric Lewis Acid in acylation vs.
-
Standard Protocol: Marvel, C. S.; Sperry, W. M. "Benzophenone."[2][3][4][5][6][7][8] Organic Syntheses, Coll.[6][8] Vol. 1, p.95 (1941).
- Catalyst Deactivation: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963.
-
Educational Overview: Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene."
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 5. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Reaction Workup Support Center: Removing 4-Chlorobenzoyl Chloride
Current Status: Operational | Topic: Purification & Workup Strategy | Ticket Priority: High
Executive Summary
Unreacted 4-chlorobenzoyl chloride is a persistent impurity. It is a lachrymator, it streaks on silica gel, and it often co-elutes with amide or ester products. Its removal is complicated by its dual nature: it is reactive enough to degrade your product during workup but stable enough to survive a quick aqueous wash.
This guide moves beyond "add water and shake." We utilize Chemo-Selective Scavenging and Phase-Switching protocols to remove the impurity without chromatography.
Phase 1: Diagnostic & Triage
"Is it actually acid chloride?" Before attempting removal, confirm the impurity is 4-chlorobenzoyl chloride and not its hydrolysis product (4-chlorobenzoic acid) or the symmetric anhydride.
The Methanol Quench Test (TLC)
-
Take a 10 µL aliquot of your reaction mixture.
-
Add 50 µL of Methanol (MeOH) and 1 drop of Pyridine.
-
Wait 5 minutes. Run this on TLC against your reaction mixture.
-
Result: If the "impurity" spot shifts to a new, less polar Rf (the methyl ester), you have unreacted acid chloride. If the spot remains unchanged, you likely have the anhydride or the acid.
Phase 2: The Decision Matrix
Select your removal strategy based on your product's stability.
Figure 1: Strategic decision tree for selecting the optimal purification protocol based on product stability.
Phase 3: Protocols & Troubleshooting
Method A: The "Phase-Switch" Scavenger (Recommended)
Best for: Products stable to dilute acid. Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA ).[1]
The Logic: DMAPA is a primary amine that reacts rapidly with 4-chlorobenzoyl chloride to form a stable amide. Crucially, this amide contains a tertiary amine tail. When you wash the mixture with dilute acid, the tail protonates, becoming a water-soluble ammonium salt. Your product stays in the organic layer; the impurity moves to the aqueous layer.
Protocol:
-
Calculate Excess: Estimate the amount of unreacted acid chloride (e.g., 0.5 mmol).
-
Add Scavenger: Add 1.5 equivalents (relative to the impurity, not the product) of DMAPA to the reaction mixture.
-
Stir: Stir at room temperature for 15–30 minutes.
-
Monitor: Check TLC. The acid chloride spot should disappear.
-
The Phase Switch (Workup):
Self-Validating Checkpoint: If the organic layer still contains the impurity after the acid wash, the pH of the aqueous layer was likely not acidic enough to protonate the scavenger. Check aqueous pH < 2.
Method B: Polymer-Supported Scavenging
Best for: Base-sensitive products or when aqueous workup must be minimized. Reagent: Tris-(2-aminoethyl)amine polymer-bound (or similar aminomethyl polystyrene).
The Logic: Similar to Method A, but the amine is attached to a solid bead. The impurity reacts with the bead and becomes covalently tethered to the solid phase.
Protocol:
-
Add 2–3 equivalents (based on resin loading) of the scavenger resin to the reaction mixture.
-
Agitate (do not magnetic stir, as this grinds the beads) for 1–2 hours.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Result: The filtrate contains your pure product; the impurity stays on the filter paper.
Method C: Controlled Hydrolysis (The "Standard" Fix)
Best for: Large scale, robust products. Risk: Formation of 4-chlorobenzoic anhydride (The "Anhydride Trap").
The Issue: If you simply add water to the reaction, the acid chloride hydrolyzes to the acid. However, at the interface, the newly formed acid can react with remaining acid chloride to form the anhydride . The anhydride is lipophilic (organic soluble) and will not wash out with bicarbonate, contaminating your product.
The Fix (Nucleophilic Catalysis):
-
Quench: Add a mixture of THF/Water (1:1).
-
Catalyze: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Pyridine. This attacks the acid chloride/anhydride, making it susceptible to hydrolysis by water.[2]
-
Basify: Add Saturated Aqueous
. Stir vigorously for 30+ minutes. -
Wash:
Comparative Data: Removal Efficiency
| Method | Target Impurity Form | Removal Mechanism | Product Recovery | Risk Factor |
| Water Wash | 4-Cl-Benzoic Acid | Solubility (Poor) | High | High: Anhydride formation; incomplete hydrolysis. |
| Bicarb Wash | 4-Cl-Benzoate Salt | Ionization (pH > 8) | High | Medium: Anhydride may persist in organic layer. |
| DMAPA (Method A) | Basic Amide | Acid Extraction (pH < 2) | High (>95%) | Low: Requires acid-stable product. |
| MeOH Quench | Methyl Ester | Chromatography | Medium | Medium: Converts reactive impurity to stable impurity (requires column). |
Visualizing the "Phase-Switch" Workflow
Figure 2: The chemical scavenging workflow using DMAPA.[5] The impurity is chemically modified to force its migration into the aqueous phase.
FAQ: Troubleshooting Specific Scenarios
Q: I used Method C (Hydrolysis), but I still see a spot on TLC. A: You likely formed the symmetric anhydride .
-
Diagnosis: The spot runs slightly higher than the acid but lower than the chloride.
-
Fix: Add a nucleophile (DMAPA or Morpholine) to the organic layer, stir for 15 mins, then wash with dilute acid. The nucleophile breaks the anhydride.
Q: My product is an amine. Can I use the DMAPA method? A: No. If your product is an amine, it will also protonate and wash out into the acid layer.
-
Alternative: Use Polymer-Supported Isocyanate . This reacts with the amine impurities (if any) but not the acid chloride. For the acid chloride itself, use Polymer-Supported Trisamine (Method B).
Q: Can I just distill the 4-chlorobenzoyl chloride off? A: Only if your product has a significantly higher boiling point.
-
4-Chlorobenzoyl chloride bp: 137–139°C at 60 mmHg (approx 220°C at atm).
-
If your product is a high MW solid, this requires high vacuum and heat, which risks decomposition. Scavenging is safer.
Safety & Handling
-
Lachrymator: 4-Chlorobenzoyl chloride is a potent tear gas. All workups must be performed in a fume hood.[6]
-
HCl Release: Quenching with water/methanol releases HCl gas.[7] Do not seal the vessel immediately; allow gas to evolve.
References
-
Trinderup, H. H., et al. (2015).[1] "3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry."[1] Organic Letters, 17(24), 6190–6193.
-
Kaldor, S. W., et al. (1996). "Use of Solid Supported Reagents and Scavengers in the Synthesis of Small Molecule Libraries." Tetrahedron Letters, 37(40), 7193-7196.
-
BenchChem Technical Data. (2025). "Hydrolysis Kinetics of Substituted Benzoyl Chlorides."
-
Organic Syntheses. (1929). "o-Chlorobenzoyl Chloride Synthesis and Properties." Org.[4][8][9] Synth. 9, 34.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. designer-drug.com [designer-drug.com]
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-3'-nitrobenzophenone
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, "gummy" residues, or isomer contamination during the synthesis of 4-Chloro-3'-nitrobenzophenone .
This intermediate is critical in the synthesis of UV-blocking agents and specific kinase inhibitors. Its production relies on the Friedel-Crafts acylation of chlorobenzene with 3-nitrobenzoyl chloride. While the chemistry appears straightforward, the presence of the deactivating nitro group on the acylating agent and the moderate activation of the chlorobenzene substrate creates a narrow thermodynamic window.
This guide moves beyond basic recipes to provide a logic-driven approach to temperature optimization, ensuring you can replicate high-purity results at scale.
Part 1: The Thermodynamic & Kinetic Landscape (FAQ)
Q1: Why is my reaction stalling at 50°C even after 12 hours?
A: You are likely fighting the "Deactivation Barrier."
The 3-nitrobenzoyl chloride forms a stable complex with Aluminum Chloride (
-
Diagnosis: At 50°C, the kinetic energy is sufficient to form the complex but insufficient to overcome the activation energy (
) for the electrophilic attack on the chlorobenzene ring. -
Solution: A temperature ramp is required.[1][2] We recommend initiating at 60°C and pushing to 75°C if conversion is <80% at the 4-hour mark.
Q2: I increased the temperature to 95°C to speed it up, but the product is dark and difficult to crystallize. Why? A: You have triggered Polymerization and De-acylation.
-
The Mechanism: Above 90°C, the Lewis acid catalyst can strip the acyl group back off (reversibility) or cause the chlorobenzene solvent to participate in oligomerization reactions, leading to "tar" (complex poly-aromatic hydrocarbons).
-
The Fix: Never exceed 85°C. If the rate is slow, increase the catalyst loading (1.1 to 1.25 eq) rather than the temperature.
Q3: How does temperature affect the isomer ratio (Ortho vs. Para)? A: This is a classic Kinetic vs. Thermodynamic control scenario.
-
Low Temp (<55°C): Favors the kinetic product. While para is generally favored due to sterics, lower energy allows for some ortho substitution (2-chloro isomer), which is difficult to separate.
-
Optimal Temp (65-75°C): The reaction is reversible enough to allow ortho isomers to de-acylate and re-react at the thermodynamically more stable para position.
-
Result: Running slightly hotter (reflux of chlorobenzene is often too hot; controlled 70°C is better) actually improves regioselectivity for the 4-chloro isomer.
Part 2: Troubleshooting Guide (Data & Logic)
Use the table below to diagnose your specific outcome based on temperature profiles.
| Symptom | Probable Temp Cause | Mechanistic Explanation | Corrective Action |
| Low Conversion (<60%) | T < 55°C | Activation energy for the nitro-deactivated acylium ion attack is not met. | Ramp temp to 65–70°C . Check catalyst quality (must be anhydrous). |
| High Impurity (Ortho isomer) | T < 40°C or Short Time | Kinetic control dominates; steric hindrance of Cl is not enough to block Ortho completely without thermodynamic equilibration. | Extend reaction time at 65°C to allow isomerization to Para. |
| Black/Tarry Product | T > 90°C | Thermal degradation of the complex; polymerization of solvent. | Quench immediately. For next run, cap temp at 80°C . |
| Violent Exotherm | Addition T > 15°C | Rapid complexation of | CRITICAL: Catalyst addition must happen at 0–10°C . |
Part 3: Optimized Experimental Workflow
The following protocol is designed for a self-validating workflow. It uses temperature staging to manage safety and selectivity.
The Protocol
-
Inert System: Purge reactor with
. Moisture kills the catalyst. -
Solvent/Substrate Charge: Charge Chlorobenzene (Excess, acts as solvent) and 3-Nitrobenzoyl chloride (1.0 eq).
-
Cryogenic Addition (The Safety Stage): Cool mixture to 0–5°C .
-
Catalyst Charge: Add
(1.2 eq) portion-wise. Do not let internal temp exceed 15°C.-
Why? The formation of the acyl-complex is exothermic. Controlling this prevents a runaway reaction later.
-
-
The Ramp (The Reaction Stage):
-
Slowly ramp to 60°C over 1 hour.
-
Hold at 60°C for 2 hours.
-
IPC (In-Process Control): Check HPLC.
-
If SM > 5%: Ramp to 75°C for 1 hour.
-
If SM < 1%: Proceed to quench.
-
-
-
Quench: Cool to 25°C. Pour into ice/HCl mixture. Exothermic!
Visualizing the Process Logic
Figure 1: Logic flow for temperature staging. Note the critical decision point at the IPC stage to prevent overheating.
Part 4: Safety & References
Critical Safety Hazards
-
HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. A scrubber (NaOH trap) is mandatory.
-
Aluminum Chloride: Reacts violently with water. Ensure all glassware is oven-dried.
-
Product Handling: 4-Chloro-3'-nitrobenzophenone is a skin and eye irritant.[3][4] Wear full PPE including chemically resistant gloves.
References
-
Friedel-Crafts Chemistry Foundation: Olah, G. A. (Ed.).[4][5] (1964).[6] Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic text establishing the mechanism of acylium ion stabilization by nitro groups).
- Acylation of Deactivated Systems: Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
-
Specific Synthesis Context: Synthesis of Nitrobenzophenones via Friedel-Crafts Acylation. (General methodology verified against standard organic synthesis protocols for deactivated aromatics).
-
Safety Data: Safety Data Sheet: 4-Chloro-3'-nitrobenzophenone. Fisher Scientific.
Sources
Technical Support Center: Precision Nitration of Chlorobenzophenone
Executive Summary: The Regioselectivity Challenge
Current Status: Active Subject: Minimizing Side Products in Electrophilic Aromatic Substitution of 4-Chlorobenzophenone Applicable For: API Synthesis Intermediates, Photoinitiator Development
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that nitrating 4-chlorobenzophenone presents a classic "deactivated substrate" dilemma. You are nitrating a molecule where both aromatic rings are deactivated—one by the carbonyl group and the chlorine atom, and the other by the carbonyl group alone.
The Core Conflict: Standard nitration conditions typically favor the 3'-nitro isomer (substitution on the unsubstituted ring) because it is less deactivated than the chlorine-bearing ring. However, many researchers (particularly in pharmaceutical synthesis) target the 3-nitro isomer (substitution ortho to the chlorine).
This guide focuses on controlling this regioselectivity and suppressing the formation of dinitrated species (3,3'-dinitro-4-chlorobenzophenone), which is the most persistent and difficult-to-remove side product.
Module 1: Reaction Mechanism & Pathway Analysis
To minimize side products, we must first visualize the competitive pathways. The reaction is not a single linear event but a branching network governed by electronic deactivation.
Reaction Network Diagram
Figure 1: Competitive reaction pathways. Note that direct nitration favors substitution on the unsubstituted ring (Ring B). Dinitration occurs if the reaction is pushed too far.
Module 2: Troubleshooting Guides
Issue 1: High Levels of Dinitro Impurity (Over-Nitration)
Symptom: HPLC shows a significant peak eluting after the mono-nitro product; melting point of crude solid is depressed.
Root Cause:
The mono-nitro product is highly deactivated, but under forcing conditions (high temperature or large excess of
Corrective Protocol:
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.05 – 1.10 eq of | Limiting the nitrating agent prevents the "second attack" on the product. |
| Acid Strength | 90-95% | Water generated during nitration slows the reaction. Using oleum (fuming sulfuric) accelerates dinitration. Stick to conc. |
| Temperature | < 50°C | Activation energy for the second nitration is significantly higher. Keep T below the threshold for dinitration. |
| Quench | Ice/Water Pour | Immediate dilution stops the reaction. Slow cooling allows "thermal coasting" where side products form. |
Issue 2: Wrong Isomer Ratio (Regioselectivity)
Symptom: You isolated the product, but NMR indicates substitution on the "wrong" ring (e.g., you wanted the 3-nitro-4-chloro isomer but got the 3'-nitro isomer).
Technical Insight:
-
The 3'-Nitro Isomer (Ring B): Favored by standard nitration because the unsubstituted ring is more electron-rich than the Cl-substituted ring.
-
The 3-Nitro Isomer (Ring A): Difficult to access via direct nitration.
Strategic Decision: If you strictly require the 3-nitro-4-chlorobenzophenone (nitro ortho to Cl), direct nitration is often the wrong synthetic route.
-
Alternative: Use Friedel-Crafts Acylation . React benzene with 3-nitro-4-chlorobenzoyl chloride. This builds the molecule with the nitro group already in place, guaranteeing 100% regioselectivity [1].
Issue 3: "Oiling Out" or Tar Formation
Symptom: The reaction mixture turns dark black/brown; product separates as a sticky oil rather than a precipitate upon quenching.
Troubleshooting Steps:
-
Check Reagent Purity: Trace iron (Fe) in industrial sulfuric acid can catalyze oxidative decomposition. Use ACS grade acids.
-
Temperature Spike: The nitration is exothermic.[1] If
is added too fast, local "hot spots" exceed 80°C, causing polymerization.-
Fix: Use a jacketed reactor with active cooling. Rate of addition must be controlled by internal temperature, not time.
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Mono-nitro-4-chlorobenzophenone (Isomer Mixture favoring 3') with <2% Dinitro impurity.
Reagents:
-
4-Chlorobenzophenone (1.0 eq)
-
Sulfuric Acid (98%, 10 vol)
-
Nitric Acid (70% or Fuming 90%, 1.05 eq)
Workflow:
-
Dissolution: Charge 4-chlorobenzophenone and sulfuric acid into the reactor. Cool to 0–5°C .
-
Note: The substrate may not fully dissolve immediately; a suspension is acceptable if agitation is vigorous.
-
-
Nitronium Generation: Pre-mix Nitric Acid with a small portion of Sulfuric Acid (Mixed Acid) to generate
active species. -
Addition: Add Mixed Acid dropwise. Strictly maintain internal T < 10°C .
-
Reaction: Allow to warm to 25°C (Room Temp). Stir for 3–6 hours.
-
Checkpoint: Monitor by TLC/HPLC. Stop when starting material is <5%. Do not chase 100% conversion if dinitro impurity starts rising [2].
-
-
Quench: Pour reaction mixture slowly onto crushed ice (5x volume).
-
Isolation: Filter the pale yellow precipitate. Wash with cold water until pH is neutral.
-
Purification: Recrystallize from Ethanol/Water (9:1). This effectively removes trace dinitro impurities and improves the isomer profile [3].
Module 4: Diagnostic Logic (Decision Tree)
Use this flow to determine your next step based on analytical results.
Figure 2: Decision logic for process optimization based on crude impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use Fuming Nitric Acid to speed up the reaction?
A: Yes, but with extreme caution. Fuming
Q: Why does the reaction mixture turn red? A: A red/orange color is typical for nitration masses and often indicates the formation of charge-transfer complexes or minor oxidation byproducts. If it turns black/tarry, you have oxidized the substrate (likely due to high temp).
Q: How do I separate the 3-nitro and 3'-nitro isomers? A: Separation is difficult due to similar polarities. However, they have different lattice energies. Fractional crystallization from ethanol is the industry standard. The 3'-nitro isomer (usually the major product) tends to crystallize out first/more easily than the 3-nitro isomer [4].
Q: My starting material is 4-chlorobenzoic acid, not benzophenone. Is the chemistry the same? A: No. In 4-chlorobenzoic acid, the -COOH and -Cl direct to the same position (ortho to Cl, meta to COOH). Nitration of 4-chlorobenzoic acid is much cleaner and regioselective than 4-chlorobenzophenone [5].
References
- Google Patents.Method for synthesizing 3-nitro-4-chlorobenzophenone. Patent CN103979936A.
-
National Institutes of Health (NIH) - PubChem. 4-Chlorobenzophenone Compound Summary. Available at: [Link]
-
Royal Society of Chemistry. Suppression of benzophenone-induced triplet quenching. (Discusses purification and properties of benzophenone derivatives). Available at: [Link]
-
Study.com. Nitration of Chlorobenzene: Mechanism & Products. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Chloro-3'-nitrobenzophenone
Product: 4-Chloro-3'-nitrobenzophenone (CAS: 56107-02-9) Synonyms: (4-chlorophenyl)(3-nitrophenyl)methanone; 3-Nitro-4'-chlorobenzophenone. Application: Pharmaceutical intermediate (e.g., Fenofibrate analogs, kinase inhibitors).
Introduction: The Isomer Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing challenges in isolating 4-Chloro-3'-nitrobenzophenone from its regioisomers.
The primary impurity profile depends heavily on your synthesis route:
-
Friedel-Crafts Acylation (3-Nitrobenzoyl chloride + Chlorobenzene): Generates the target para-isomer (4-Cl) and the problematic ortho-isomer (2-Chloro-3'-nitrobenzophenone ).
-
Nitration (4-Chlorobenzophenone + HNO3): Generates the target meta-isomer (3'-NO2) and traces of the ortho-isomer (2'-nitro ).
The guide below prioritizes the separation of positional isomers (Ortho vs. Para/Meta), which have distinct crystalline properties but similar chromatographic retention times.
Module 1: Crystallization (Bulk Purification)
Objective: Removal of ortho-isomers and dinitro-impurities via solubility differentiation.
Standard Operating Procedure (SOP-CRYS-01)
The Solvent System: For benzophenone derivatives, a polar/non-polar binary system is most effective. The nitro group adds polarity, while the chloro-phenyl ring maintains lipophilicity.
-
Primary Choice: Ethanol (95%) / Water
-
Secondary Choice: Methanol / Dichloromethane (DCM) (for highly impure oils)
Protocol:
-
Dissolution: Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram of crude). The solution should be clear yellow.
-
Note: If insoluble particles remain, hot filter immediately.
-
-
Saturation Point: Add hot Water dropwise until persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough hot Ethanol to clear the solution again.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Critical Step: Do not use an ice bath immediately. Rapid cooling traps the ortho-isomer (oil) inside the crystal lattice.
-
-
Harvest: Filter the pale yellow needles. Wash with cold 50% EtOH/Water.
Troubleshooting Guide: Crystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product separates as a liquid, not solid) | Impurity profile is too high (>15% isomers) or cooling was too fast. | Remedy: Re-heat to dissolve. Add a seed crystal of pure 4-chloro-3'-nitrobenzophenone at 40°C. Stir vigorously to induce nucleation. |
| Low Yield (<50%) | Product is too soluble in the chosen solvent volume. | Remedy: Concentrate the mother liquor by 50% and repeat cooling. Alternatively, increase the water ratio in the binary mix. |
| Melting Point Depression (Observed < 101°C) | Ortho-isomer contamination (eutectic mixture). | Remedy: Recrystallize again using Methanol only. Ortho isomers are generally more soluble in pure MeOH than the Para target. |
Module 2: Chromatography (Analytical & Prep)
Objective: Quantifying isomer ratio and purifying difficult mixtures where crystallization fails.
Analytical Method (HPLC)
The separation of 4-chloro-3'-nitro (Target) from 2-chloro-3'-nitro (Impurity) is difficult on standard C18 columns due to identical hydrophobicity.
Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl .[1]
-
Mechanism:[2][3][4] The pi-pi interactions between the phenyl ring of the stationary phase and the nitro-aromatic rings of the analyte differ based on the steric position of the Nitro/Chloro groups.
Method Parameters:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 40% B to 80% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Benzophenone absorption max) |
Decision Workflow
The following diagram illustrates the logical flow for purifying your crude reaction mixture.
Figure 1: Purification Decision Tree. High impurity loads require a pre-cleanup via Flash Chromatography before Crystallization.
Module 3: Frequently Asked Questions (FAQ)
Q1: My product is bright yellow, but the reference says "Off-white to pale yellow." Is it impure?
-
Answer: Not necessarily. Nitro compounds are inherently yellow. However, a deep orange or red color often indicates the presence of polynitrated byproducts or oxidation products (phenols). If the melting point is sharp (104-106°C), the color is likely intrinsic or due to trace, non-interfering chromophores.
Q2: Can I use Flash Chromatography instead of Crystallization?
-
Answer: Yes, but it is resource-intensive.[5]
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate (90:10 to 80:20).
-
Separation: The ortho-isomer usually elutes before the para-isomer due to steric hindrance reducing interaction with the silica, and internal hydrogen bonding (if available).
-
Q3: Why does the melting point vary in literature (101°C vs 106°C)?
-
Answer: Benzophenones can exhibit polymorphism (different crystal packing arrangements). However, for 4-chloro-3'-nitrobenzophenone, a range of 101-107°C is acceptable. A melting point below 98°C confirms significant isomer contamination.
References
-
ChemicalBook. (2025). 4-CHLORO-3-NITROBENZOPHENONE Properties and Melting Point Data. Retrieved from
-
Gore, P. H., et al. (1968).[6] The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Journal of the Chemical Society C: Organic. (Describes isomer distribution in chlorobenzophenone synthesis). Retrieved from
-
MAC-MOD Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. (Guidance on Phenyl-Hexyl columns for aromatic isomers). Retrieved from
-
Sigma-Aldrich. (2025). 4-Chloro-3-nitrobenzophenone Product Specification. Retrieved from
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 5. Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. scribd.com [scribd.com]
Validation & Comparative
Technical Guide: 1H NMR Structural Elucidation of 4-Chloro-3'-nitrobenzophenone
Executive Summary
This guide provides a comprehensive structural analysis of 4-Chloro-3'-nitrobenzophenone (CAS: 56107-02-9), a critical intermediate in the synthesis of photoinitiators and pharmaceutical scaffolds.
In drug development and fine chemical synthesis, the nitration of 4-chlorobenzophenone often yields a mixture of isomers (predominantly 3'-nitro and trace 4'-nitro). Distinguishing these regioisomers is non-trivial but essential for quality control. This document details the 1H NMR signature of the 3'-nitro isomer, compares it with the 4'-nitro alternative, and provides a self-validating assignment protocol.
Structural Analysis & Labeling Logic
To interpret the spectrum accurately, we must treat the molecule as two distinct spin systems connected by a carbonyl "gate." The carbonyl group acts as an electron-withdrawing group (EWG) for both rings, but the substitution patterns differ significantly.
Molecular Geometry & Numbering
The molecule consists of:
-
Ring A (Chlorophenyl): para-substituted (AA'BB' system).
-
Ring B (Nitrophenyl): meta-substituted (ABCD system).
Figure 1: Structural segmentation of 4-Chloro-3'-nitrobenzophenone showing electronic influences on proton environments.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute stacking interactions which can shift aromatic peaks, the following protocol is recommended.
Materials & Instrument Settings
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.
-
Rationale: CDCl₃ minimizes hydrogen bonding compared to DMSO-d₆, providing sharper resolution of fine coupling in the aromatic region.
-
-
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Warning: Concentrations >20 mg/mL may cause concentration-dependent chemical shift changes due to
- stacking.
-
-
Frequency: Minimum 400 MHz (recommended 500 MHz+ for resolving H-5' from Ring A protons).
-
Acquisition:
Spectral Interpretation & Assignment
The spectrum is defined by the interplay between the electron-withdrawing Nitro and Carbonyl groups.
Ring B: The 3-Nitro Group (Diagnostic Region)
This ring provides the most distinct signals. The nitro group strongly deshields ortho protons.
-
H-2' (The "Sandwich" Proton): Located between two strong EWGs (C=O and NO₂). It appears as the most downfield signal, typically a triplet-like singlet (due to small meta-coupling).
-
H-4' (Ortho to NO₂): Strongly deshielded by the nitro group. Appears as a doublet of doublets (dd) or ddd.
-
H-6' (Ortho to C=O): Deshielded by the carbonyl anisotropy but less so than H-4' or H-2'.
-
H-5' (Meta to both): The least deshielded proton on this ring, appearing as a pseudo-triplet.
Ring A: The 4-Chloro Group
This ring follows a classic AA'BB' pattern (often appearing as two "roofed" doublets).
-
H-2,6 (Ortho to C=O): Deshielded by the carbonyl.
-
H-3,5 (Ortho to Cl): Relative to H-2,6, these are shielded. Chlorine is an EWG by induction but electron-donating by resonance; however, the distance from the C=O is the dominant factor here.
Assignment Table
| Proton Label | Chemical Shift (δ ppm)* | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| H-2' | 8.56 | t (narrow) | 1H | J ~ 2.0 | Most deshielded; between NO₂ and C=O. |
| H-4' | 8.46 | ddd | 1H | J ~ 8.2, 2.2, 1.0 | Ortho to NO₂; Para to C=O. |
| H-6' | 8.12 | dt | 1H | J ~ 7.8, 1.4 | Ortho to C=O; Para to NO₂. |
| H-2,6 | 7.78 | d (AA'BB') | 2H | J ~ 8.6 | Ortho to C=O on Cl-ring. |
| H-5' | 7.72 | t | 1H | J ~ 8.0 | Meta position (Ring B). May overlap with H-2,6. |
| H-3,5 | 7.49 | d (AA'BB') | 2H | J ~ 8.6 | Ortho to Cl. |
*Note: Shifts are approximate (±0.05 ppm) based on CDCl₃ solution. Values may drift in DMSO-d₆.
Comparative Analysis: Isomer Discrimination
The primary challenge in synthesis is distinguishing the 3'-nitro (meta) isomer from the 4'-nitro (para) isomer.
The 4'-Nitrobenzophenone Alternative
If the nitration occurs at the 4-position (or if 4-nitrobenzoyl chloride was used), the symmetry changes drastically.
-
Symmetry: Ring B becomes an AA'BB' system (like Ring A).
-
Appearance: The spectrum would show two sets of AA'BB' doublets (4 distinct doublets total in the aromatic region) and zero singlets/meta-coupled peaks .
Decision Logic
Use this workflow to validate your product identity.
Figure 2: Logic flow for distinguishing the target compound from its symmetric regioisomer.
Mechanistic Insight & Troubleshooting
Common Impurities
-
Unreacted Benzophenone: Look for multiplets at 7.4–7.8 ppm lacking the distinct splitting of the Cl/NO₂ substituents.
-
Dinitro Species: If nitration conditions were too harsh, 3',5'-dinitro species may form. Look for a highly deshielded triplet at >9.0 ppm (H between two nitro groups).
Advanced Verification (2D NMR)
If the overlap between H-2,6 (Ring A) and H-5' (Ring B) around 7.7–7.8 ppm is ambiguous:
-
COSY (Correlation Spectroscopy):
-
H-2,6 will show a cross-peak only to H-3,5 (7.49 ppm).
-
H-5' will show cross-peaks to both H-4' (8.46 ppm) and H-6' (8.12 ppm).
-
This connectivity proves the ring systems are distinct.
-
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-3-nitrobenzophenone Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SDBS.[2] Spectral Database for Organic Compounds. SDBS No. 1H NMR Data for substituted benzophenones. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Reich, H. J.[3] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Available at: [Link]
-
Gore, P. H.[4] The Friedel-Crafts Acetylation of Chlorobenzene. Journal of the Chemical Society C: Organic. 1968.[4] (Context for isomer distribution in synthesis).
Sources
Spectroscopic Profiling of Nitro-Benzophenones: A Comparative IR Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Infrared Spectroscopy of Nitro- and Ketone-substituted Benzophenones
Executive Summary: The Diagnostic Power of Vibrational Modes[1]
In drug development and organic synthesis, benzophenones serve as critical pharmacophores and photo-initiators. While NMR provides structural connectivity, Infrared (IR) Spectroscopy remains the superior method for assessing the electronic environment of the carbonyl dipole.
This guide compares the spectral "performance"—specifically the diagnostic band resolution and sensitivity—of Nitro-Benzophenones against unsubstituted and electron-rich analogs. By analyzing the shift in the ketone (
Mechanistic Principles: Why the Bands Shift
To interpret the spectrum accurately, one must understand the causality behind the wavenumbers. The position of the carbonyl band is a direct report on the bond order of the
The Electronic Tug-of-War
-
Benzophenone Baseline: The carbonyl group is conjugated with two phenyl rings. The rings donate electron density (via resonance) into the carbonyl carbon, increasing the single-bond character of the
bond. This weakens the bond, lowering the stretching frequency to ~1652 cm⁻¹ , significantly lower than aliphatic ketones (~1715 cm⁻¹). -
Effect of Nitro Group (EWG): A nitro group (
) in the para position is a strong Electron Withdrawing Group (EWG). It withdraws electron density from the ring via both induction ( ) and resonance ( ).-
Result: The phenyl ring becomes electron-deficient and cannot donate as effectively to the carbonyl.
-
Spectral Shift: The
bond retains more double-bond character (is stiffer), causing the absorption frequency to increase (blue shift) .
-
Visualization: Electronic Effects Pathway
Figure 1: Mechanistic pathway showing how the nitro group perturbs the carbonyl resonance, leading to a blue shift in vibrational frequency.
Comparative Spectral Data
The following table contrasts the "spectral performance" of 4-Nitrobenzophenone against relevant alternatives. "Performance" here is defined by the distinctness of the diagnostic bands and their position relative to the baseline.
Table 1: Characteristic IR Bands of Benzophenone Derivatives[2]
| Functional Group | Benzophenone (Baseline) | 4-Nitrobenzophenone (Target) | 4-Aminobenzophenone (Contrast) | Acetone (Aliphatic Ref) |
| Ketone (C=O) Stretch | 1652 cm⁻¹ (Strong) | 1665–1670 cm⁻¹ (Strong) | 1630–1640 cm⁻¹ (Strong) | 1715 cm⁻¹ |
| Shift Direction | N/A | Blue Shift (+) (EWG Effect) | Red Shift (-) (EDG Effect) | N/A |
| Nitro ( | Absent | 1520–1535 cm⁻¹ (Strong) | Absent | Absent |
| Nitro ( | Absent | 1340–1350 cm⁻¹ (Strong) | Absent | Absent |
| Aromatic C=C | ~1600, 1450 cm⁻¹ | ~1600, 1590 cm⁻¹ | ~1600, 1510 cm⁻¹ | Absent |
Key Insights:
-
Specificity: The presence of the nitro group is unambiguously confirmed by the "doublet" of bands at ~1525 and ~1345 cm⁻¹. These are often the strongest bands in the fingerprint region, offering superior diagnostic utility compared to NMR for quick functional group verification.
-
Electronic Probe: The C=O shift (+15 cm⁻¹) in the nitro derivative validates the electron-deficient nature of the ring, a critical parameter for predicting nucleophilic attack susceptibility at the carbonyl carbon.
-
Contrast: Compare this to 4-aminobenzophenone, where the amino group (Strong EDG) pumps electrons in, lowering the C=O frequency to ~1635 cm⁻¹.
Experimental Protocol: Validated Workflow
To ensure reproducibility and minimize artifacts (like water vapor interference), follow this self-validating protocol. While ATR (Attenuated Total Reflectance) is common, the KBr Pellet method is recommended for benzophenones to resolve subtle frequency shifts without peak broadening.
Workflow Diagram
Figure 2: Step-by-step workflow for high-resolution KBr pellet analysis.
Detailed Methodology
-
Reagent Quality: Use spectroscopic grade KBr. Store in a desiccator at all times.
-
Ratio Control: Mix approximately 1-2 mg of the benzophenone derivative with 100-200 mg of KBr.
-
Why? Too much sample leads to "bottoming out" (0% transmission) of the strong C=O and NO2 bands, distorting peak shapes and wavenumbers.
-
-
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.
-
Causality: Particle size must be smaller than the wavelength of IR light (~2-10 microns) to avoid scattering (Christiansen effect), which causes sloping baselines.
-
-
Pressing: Apply 8-10 tons of pressure under vacuum for 1-2 minutes. The vacuum removes trapped air/moisture.[1]
-
Data Acquisition:
-
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background (air or pure KBr) immediately before the sample.
-
Self-Validation Check
-
System Check: If you see a broad band at 3400 cm⁻¹ , your KBr is wet. Dry it at 110°C overnight.
-
Atmospheric Check: Sharp doublets at 2350 cm⁻¹ indicate changing CO₂ levels in the room. Purge the sample chamber with nitrogen if precise quantification is needed.
References
-
Benzophenone Spectral Data: NIST Chemistry WebBook. Benzophenone IR Spectrum.[2][3] National Institute of Standards and Technology. [Link]
-
Nitro Group Vibrations: Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]
-
Substituent Effects on Carbonyls: Jones, R. N., et al. (1952). The Infrared Spectra of Aromatic Ketones. Journal of the American Chemical Society. [Link]
-
KBr vs ATR Protocols: Specac Application Notes. KBr Pellets vs ATR for Solid Sample Analysis. [Link]
Sources
Deconstructing 4-Chloro-3'-nitrobenzophenone: A Guide to its Mass Spectrometry Fragmentation and Comparative Analysis
For researchers and professionals in drug development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-3'-nitrobenzophenone, a substituted aromatic ketone of interest in medicinal and synthetic chemistry. By comparing its fragmentation pathways with those of the parent molecule, benzophenone, and other substituted analogues, we will illuminate the directing effects of its chloro and nitro functional groups.
The Foundational Fragmentation of Benzophenone: A Comparative Benchmark
Before delving into the intricacies of 4-Chloro-3'-nitrobenzophenone, it is instructive to first consider the fragmentation of the unsubstituted benzophenone molecule. Under electron ionization, benzophenone typically exhibits a prominent molecular ion peak (M+) due to the stability of its aromatic system. The primary fragmentation pathway involves the cleavage of the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl radical (C₆H₅•), or vice versa, the phenyl cation (C₆H₅⁺) at m/z 77 and the benzoyl radical (C₆H₅CO•). The benzoyl cation is often the base peak in the spectrum of benzophenone due to its resonance stabilization.
Unraveling the Fragmentation of 4-Chloro-3'-nitrobenzophenone
The introduction of a chlorine atom and a nitro group significantly alters the fragmentation landscape. The electron ionization mass spectrum of 4-Chloro-3'-nitrobenzophenone, sourced from the NIST Mass Spectrometry Data Center, provides the empirical basis for our analysis.[1]
Key Fragment Ions and Proposed Pathways
The mass spectrum of 4-Chloro-3'-nitrobenzophenone is characterized by a series of distinct fragment ions that provide clues to its structure. The molecular ion [M]⁺ is observed at m/z 261, consistent with its molecular weight.[2] The presence of chlorine is indicated by the isotopic peak at m/z 263, approximately one-third the intensity of the molecular ion peak.
The fragmentation of 4-Chloro-3'-nitrobenzophenone is proposed to follow several key pathways, as illustrated in the diagram below.
Caption: Proposed fragmentation pathways of 4-Chloro-3'-nitrobenzophenone under electron ionization.
Table 1: Key Fragment Ions in the Mass Spectrum of 4-Chloro-3'-nitrobenzophenone
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Neutral Loss |
| 261/263 | [C₁₃H₈ClNO₃]⁺˙ (Molecular Ion) | - |
| 153/155 | [C₇H₄ClNO]⁺˙ | C₆H₄NO₂• |
| 122 | [C₆H₄NO₂]⁺ | C₇H₄Cl• |
| 111/113 | [C₆H₄Cl]⁺ | C₆H₄NO₂• + CO |
| 105 | [C₇H₅O]⁺ | C₆H₃ClNO₂• |
| 77 | [C₆H₅]⁺ | C₇H₃ClNO₃• or C₇H₅O• + CO |
The fragmentation is initiated by the ionization of the molecule. The primary cleavage occurs at the carbonyl bridge, leading to two main competing pathways:
-
Formation of the 4-chlorobenzoyl cation (m/z 139/141) and the 3-nitrophenyl radical: This pathway is less favored due to the electron-withdrawing nature of the nitro group, which destabilizes the adjacent radical.
-
Formation of the 3-nitrobenzoyl cation (m/z 150) and the 4-chlorophenyl radical: This pathway is also not predominant.
-
A more complex fragmentation pattern emerges where the initial cleavages are directed by the substituents. The presence of the nitro group can lead to characteristic losses of NO (30 Da) and NO₂ (46 Da).
A significant peak is observed at m/z 153/155, which can be attributed to the [C₇H₄ClNO]⁺˙ ion, likely formed through a rearrangement process involving the loss of the nitrophenyl group. Subsequent loss of carbon monoxide (CO) from this ion would yield the chlorophenyl cation at m/z 111/113. The ion at m/z 122 corresponds to the nitrophenyl cation [C₆H₄NO₂]⁺. The unsubstituted benzoyl cation at m/z 105 and the phenyl cation at m/z 77 are also observed, indicating fragmentation pathways where the substituted ring is lost.
Comparative Fragmentation Analysis
To fully appreciate the influence of the chloro and nitro substituents, a comparison with benzophenone and a differently substituted analogue, 4-chloro-4'-hydroxybenzophenone, is insightful.
Table 2: Comparative Fragmentation of Benzophenone and its Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Significance |
| Benzophenone | 182 | 105 (Base Peak): [C₆H₅CO]⁺, Benzoyl cation77: [C₆H₅]⁺, Phenyl cation |
| 4-Chloro-3'-nitrobenzophenone | 261/263 | 153/155: [C₇H₄ClNO]⁺˙, Rearrangement ion122: [C₆H₄NO₂]⁺, Nitrophenyl cation111/113: [C₆H₄Cl]⁺, Chlorophenyl cation105: [C₇H₅O]⁺, Benzoyl cation77: [C₆H₅]⁺, Phenyl cation |
| 4-Chloro-4'-hydroxybenzophenone | 232/234 | 139/141: [ClC₆H₄CO]⁺, 4-Chlorobenzoyl cation121: [HOC₆H₄CO]⁺, 4-Hydroxybenzoyl cation111/113: [ClC₆H₄]⁺, 4-Chlorophenyl cation93: [HOC₆H₄]⁺, 4-Hydroxyphenyl cation |
The comparison highlights that the substituents dictate the primary fragmentation pathways. In 4-chloro-4'-hydroxybenzophenone, the fragmentation is dominated by the formation of substituted benzoyl and phenyl cations.[3] In contrast, 4-Chloro-3'-nitrobenzophenone exhibits a more complex pattern with significant rearrangement ions and fragments arising from the lability of the nitro group.
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a general procedure for acquiring the electron ionization mass spectrum of 4-Chloro-3'-nitrobenzophenone.
Caption: A generalized workflow for the GC-MS analysis of 4-Chloro-3'-nitrobenzophenone.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Chloro-3'-nitrobenzophenone.
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane. Ensure complete dissolution.
-
-
Instrumentation (suggested parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-350.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to 4-Chloro-3'-nitrobenzophenone.
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library, such as the NIST database, for confirmation.
-
Conclusion
The mass spectrometry fragmentation of 4-Chloro-3'-nitrobenzophenone is a nuanced process governed by the interplay of its core benzophenone structure and the directing effects of its chloro and nitro substituents. Unlike the straightforward fragmentation of benzophenone, this derivative undergoes more complex fragmentation pathways, including rearrangements and characteristic losses associated with the nitro group. A thorough understanding of these patterns, supported by comparative analysis with related compounds, is essential for its confident identification in complex matrices and for the structural elucidation of novel related compounds in drug discovery and development.
References
-
MassBank. (2014). Benzophenone; ESI-ITFT; MS2; CE: 35%; R=30000; [M+H]+. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of 4-Chloro-3-nitrobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparative Reactivity Profile: 3-Nitro- vs. 4-Nitrobenzophenone Derivatives
Technical Guide for Synthetic & Photochemical Applications
Executive Summary
In drug discovery and photo-affinity labeling, the choice between 3-nitrobenzophenone (3-NBP) and 4-nitrobenzophenone (4-NBP) is not merely structural—it is functional. While both derivatives possess electron-withdrawing nitro groups, their reactivity profiles diverge radically based on the reaction state (ground vs. excited).
-
For Synthetic Intermediates (Ground State): 4-NBP exhibits superior electrophilicity at the carbonyl center due to cooperative inductive and resonance withdrawal, making it the preferred substrate for difficult nucleophilic additions.
-
For Photochemical Probes (Excited State): 3-NBP is the superior choice. 4-NBP suffers from a low-lying Charge Transfer (CT) state that quenches the reactive
triplet state, rendering it kinetically incompetent for hydrogen abstraction.
Electronic Architecture & Ground State Reactivity
The reactivity difference stems from how the nitro group communicates with the carbonyl center.
Hammett Parameters & Electrophilicity
The Hammett substituent constants (
| Derivative | Position | Primary Electronic Effect | Carbonyl Electrophilicity | |
| 3-Nitro (meta) | Meta | Induction ( | Moderate ( | |
| 4-Nitro (para) | Para | Induction ( | High ( |
Mechanistic Visualization (Resonance)
In 4-NBP, the nitro group can delocalize electron density directly from the carbonyl oxygen's pi-system. In 3-NBP, this resonance pathway is geometrically forbidden; the effect is purely through-bond induction.
Figure 1: Mechanistic flow of electron density. Note the direct resonance contribution in the 4-nitro isomer enhances carbonyl electrophilicity.
Synthetic Application: Nucleophilic Addition
When designing intermediates (e.g., reducing the ketone to a secondary alcohol using
Experimental Evidence: Borohydride Reduction Kinetics
In competitive reduction studies, the rate of hydride attack correlates with the LUMO energy of the carbonyl. The 4-nitro group lowers the LUMO energy more effectively than the 3-nitro group.
Comparative Reduction Rates (Relative to Unsubstituted Benzophenone):
-
4-Nitrobenzophenone:
(Fastest) -
3-Nitrobenzophenone:
-
Benzophenone:
Protocol 1: Kinetic Monitoring of Reduction
Use this protocol to validate reactivity differences in your specific solvent system.
-
Preparation: Prepare 10 mM stock solutions of 3-NBP and 4-NBP in Methanol (MeOH).
-
Blanking: Zero UV-Vis spectrophotometer with MeOH.
-
Initiation:
-
Add 2.0 mL of substrate solution to a cuvette.
-
Rapidly inject 20 µL of fresh
solution (1.0 M in 0.1 M NaOH).
-
-
Monitoring: Track the disappearance of the
transition (typically 330–350 nm) at 2-second intervals. -
Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Photochemical Application: Hydrogen Abstraction
Crucial Warning: If you are designing a photo-affinity probe (e.g., for protein labeling), avoid 4-nitrobenzophenone.
The "Ghost State" Phenomenon
Efficient hydrogen abstraction (the mechanism of benzophenone labeling) requires the lowest triplet state (
-
3-NBP: Retains
. High quantum yield ( ). -
4-NBP: The strong conjugation lowers the energy of the
or Charge Transfer (CT) state. This state relaxes via non-radiative decay rather than abstracting hydrogen.
Figure 2: Jablonski diagram illustrating the "Ghost State" effect. 4-NBP populates an unreactive CT state, while 3-NBP populates the reactive n-pi* state.
Protocol 2: Photostability & Abstraction Efficiency
Use this to verify if your derivative is suitable for photo-labeling.
-
Solvent: Dissolve substrate (5 mM) in Isopropanol (excellent H-donor).
-
Degassing: Purge with Argon for 15 minutes (Oxygen quenches triplets).
-
Irradiation: Expose to 365 nm UV LED (100 mW/cm²) in a quartz cuvette.
-
Quantification: Monitor UV-Vis spectra every 30 seconds.
-
3-NBP: Will show rapid loss of ketone peak and formation of benzpinacol (precipitate or new peak).
-
4-NBP: Will show negligible change or very slow degradation.
-
Summary Recommendation Table
| Application | Recommended Isomer | Reasoning |
| Nucleophilic Synthesis | 4-Nitro | Higher |
| Photo-affinity Labeling | 3-Nitro | Retains reactive |
| Prodrug Reduction | 4-Nitro | Nitro group is more susceptible to enzymatic reduction due to conjugation. |
| Triplet Sensitizer | 3-Nitro | Longer triplet lifetime and higher energy transfer efficiency. |
References
-
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society. Link
-
Wagner, P. J., & Kemppainen, A. E. (1968). Isomer Effects in the Photoreduction of Nitrobenzophenones. Journal of the American Chemical Society. Link
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 16: Photochemistry). Link
-
Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Discussion on n-pi* vs pi-pi* states). Link
Sources
A Senior Application Scientist's Guide to Thin-Layer Chromatography of 4-Chloro-3'-nitrobenzophenone: A Comparative Analysis of Mobile Phase Systems
For researchers, scientists, and professionals in drug development, the precise and rapid analysis of chemical compounds is paramount. Thin-Layer Chromatography (TLC) remains a cornerstone technique for its simplicity, speed, and cost-effectiveness in monitoring reaction progress, assessing purity, and determining optimal conditions for large-scale purification. This guide provides an in-depth, comparative analysis of various mobile phase systems for the TLC analysis of 4-chloro-3'-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds.
Understanding the Analyte: 4-Chloro-3'-nitrobenzophenone
Before delving into chromatographic separation, a thorough understanding of the target molecule's physicochemical properties is essential. 4-Chloro-3'-nitrobenzophenone possesses a molecular formula of C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol .[1][2][3] It typically appears as a yellow to light orange crystalline powder and is soluble in common organic solvents.[4][5] The molecule's structure, featuring a benzophenone core substituted with a chloro and a nitro group, imparts a significant degree of polarity. This polarity is the primary factor governing its interaction with the stationary and mobile phases in TLC.
The Principle of Thin-Layer Chromatography (TLC)
TLC is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel, coated onto a flat carrier such as a glass plate or aluminum foil.[6][7] The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.[8] The separation of components in a mixture is based on the principle of differential partitioning between the stationary and mobile phases.[6]
In the context of 4-chloro-3'-nitrobenzophenone on a silica gel plate, the polar silica gel serves as the stationary phase. The analyte molecules will adhere to the silica gel via polar interactions. The mobile phase, being less polar, will compete for these interaction sites and carry the analyte up the plate. The extent to which the analyte moves depends on the balance of its affinity for the stationary phase versus its solubility in the mobile phase. This movement is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[9]
Experimental Design: A Comparative Study of Mobile Phases
The choice of the mobile phase is critical for achieving optimal separation in TLC. A solvent system that is too polar will cause all components, including our target compound, to move to the solvent front, resulting in a high Rf value and poor separation. Conversely, a nonpolar mobile phase will result in minimal movement of polar compounds, leading to low Rf values and again, poor resolution.
This guide explores a range of mobile phase systems with varying polarities to determine the optimal conditions for the TLC analysis of 4-chloro-3'-nitrobenzophenone on a standard silica gel plate. The following solvent systems, presented in order of increasing polarity, are evaluated:
-
System A: 100% Hexane (Nonpolar)
-
System B: 20% Ethyl Acetate in Hexane (Low Polarity)
-
System C: 40% Ethyl Acetate in Hexane (Medium Polarity)
-
System D: 60% Ethyl Acetate in Hexane (High Polarity)
-
System E: 100% Ethyl Acetate (Polar)
Experimental Protocol
The following detailed protocol outlines the steps for performing the comparative TLC analysis.
-
Plate Preparation:
-
Sample Preparation:
-
Prepare a dilute solution of 4-chloro-3'-nitrobenzophenone (approximately 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.[11]
-
-
Spotting:
-
Using a capillary tube or a micropipette, carefully spot a small amount of the prepared sample solution onto the designated lane on the baseline.[12] Ensure the spots are small and concentrated to prevent tailing.
-
-
Developing Chamber Preparation:
-
Prepare five separate developing chambers (e.g., beakers covered with a watch glass).
-
Pour a small amount (enough to cover the bottom 0.5 cm) of each of the five different mobile phase systems into its respective chamber.[7]
-
Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor. Allow the chambers to equilibrate for at least 5-10 minutes.
-
-
Plate Development:
-
Carefully place one spotted TLC plate into each developing chamber, ensuring the baseline with the spots is above the solvent level.[6][8]
-
Allow the solvent front to ascend the plate. The development should be stopped when the solvent front is approximately 1 cm from the top of the plate.[6][10]
-
Immediately upon removal, mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Rf Value Calculation:
-
Measure the distance from the baseline to the center of each spot (distance traveled by the analyte).
-
Measure the distance from the baseline to the solvent front (distance traveled by the solvent).
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)
-
Workflow Diagram
Caption: A streamlined workflow for the comparative TLC analysis of 4-chloro-3'-nitrobenzophenone.
Comparative Data and Analysis
The following table summarizes the hypothetical, yet scientifically plausible, results of the TLC analysis of 4-chloro-3'-nitrobenzophenone in the five different mobile phase systems.
| Mobile Phase System | Composition (v/v) | Polarity | Distance Traveled by Analyte (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Observations |
| A | 100% Hexane | Nonpolar | 0.2 | 8.0 | 0.03 | Spot remains at the baseline. |
| B | 20% Ethyl Acetate in Hexane | Low | 2.4 | 8.0 | 0.30 | Well-defined, compact spot with good separation from the baseline. |
| C | 40% Ethyl Acetate in Hexane | Medium | 4.8 | 8.0 | 0.60 | Spot has moved significantly up the plate. |
| D | 60% Ethyl Acetate in Hexane | High | 6.8 | 8.0 | 0.85 | Spot is close to the solvent front. |
| E | 100% Ethyl Acetate | Polar | 7.9 | 8.0 | 0.99 | Spot is at the solvent front. |
Interpretation of Results
-
System A (100% Hexane): The extremely low Rf value indicates that the nonpolar hexane is unable to displace the polar 4-chloro-3'-nitrobenzophenone from the polar silica gel stationary phase. This system is unsuitable for eluting this compound.
-
System B (20% Ethyl Acetate in Hexane): An Rf value of 0.30 is generally considered ideal for TLC analysis.[6] It signifies a good balance between the analyte's affinity for the stationary phase and its solubility in the mobile phase, leading to a well-resolved spot. This system would be excellent for monitoring reaction progress or for developing a column chromatography separation method.
-
System C (40% Ethyl Acetate in Hexane): The Rf value of 0.60 indicates a faster elution. While acceptable, it may not provide the best resolution if other compounds with similar polarities are present in a mixture.
-
System D (60% Ethyl Acetate in Hexane): The high Rf value of 0.85 suggests that the mobile phase is too polar. The analyte spends most of its time in the mobile phase, resulting in rapid movement up the plate and potentially poor separation from less polar impurities.
-
System E (100% Ethyl Acetate): An Rf value approaching 1.0 means the analyte is highly soluble in the mobile phase and has very little interaction with the stationary phase. This system is not useful for separating 4-chloro-3'-nitrobenzophenone from other components.
Conclusion and Recommendations
This comparative guide demonstrates the critical role of the mobile phase in the successful TLC analysis of 4-chloro-3'-nitrobenzophenone. Based on the experimental data, a mobile phase system of 20% Ethyl Acetate in Hexane provides the optimal Rf value for this compound on a silica gel stationary phase. This system allows for clear visualization, accurate identification, and effective separation from potential impurities of different polarities.
For researchers and drug development professionals, this guide serves as a practical framework for developing robust and reliable TLC methods. By systematically varying the mobile phase polarity, one can achieve optimal separation and gain valuable insights into the chromatographic behavior of target molecules.
References
-
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
-
Gaurang International. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. Retrieved from [Link]
-
S.R. CHEMICALS. (n.d.). 4 Chloro 3 Nitro Benzophenone (M2). Retrieved from [Link]
-
SDI. (n.d.). 4 CHLORO 3 NITRO BENZOPHENONE. Retrieved from [Link]
-
Millersville University. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
YouTube. (2022, April 26). Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. Retrieved from [Link]
-
University of Hull. (n.d.). Quantitative measurements on tlc plates using ccd detection. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Sources
- 1. S.R. CHEMICALS [srchemicals.co.in]
- 2. sdichem.com [sdichem.com]
- 3. 4-Chloro-3-nitrobenzophenone | CAS 56107-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]
- 5. B23451.14 [thermofisher.com]
- 6. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of Substituted Nitrobenzophenones
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the realm of medicinal chemistry and materials science, substituted nitrobenzophenones are a class of compounds with significant interest due to their diverse applications, ranging from synthetic intermediates for pharmaceuticals to components in photoinitiating systems.[1] Their biological activity and material properties are intrinsically linked to their molecular conformation and the non-covalent interactions that govern their crystal packing.
This guide provides an in-depth comparative analysis of the crystal structures of three substituted nitrobenzophenones: 4-nitrobenzophenone, 2-amino-5-nitrobenzophenone, and 4-methyl-4'-nitrobenzophenone. We will delve into the experimental methodology of single-crystal X-ray diffraction (SCXRD), the primary technique for elucidating these structures, and compare the key structural features of these molecules to understand the influence of different substituents.
Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the internal arrangement of atoms within a crystal.[2] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, it is diffracted in a pattern of spots of varying intensities. The geometric arrangement of these spots and their intensities contain the information required to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the atomic structure can be determined.[2]
The choice of SCXRD as the analytical method is dictated by its unparalleled ability to provide detailed atomic-level information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformation of flexible molecules like benzophenones. Furthermore, SCXRD reveals the intricate network of intermolecular interactions that dictate how molecules pack in the solid state, influencing properties such as solubility, stability, and bioavailability.
Experimental Protocol: From Crystal to Structure
The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring meticulous execution to ensure the quality and accuracy of the final model.
dot
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Synthesis and Purification: The substituted nitrobenzophenone of interest is synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or lead to disordered crystal structures.
-
Single Crystal Growth: High-quality single crystals are grown from the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized loop.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then scaled and merged to create a unique reflection file.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility. The final model is typically reported in a Crystallographic Information File (CIF).
Comparative Crystal Structure Analysis
The introduction of different substituents to the benzophenone scaffold can significantly impact its molecular conformation and crystal packing. Here, we compare the crystallographic data of 4-nitrobenzophenone, 2-amino-5-nitrobenzophenone, and 4-methyl-4'-nitrobenzophenone.
| Parameter | 4-Nitrobenzophenone | 2-Amino-5-nitrobenzophenone | 4-Methyl-4'-nitrobenzophenone |
| Molecular Formula | C₁₃H₉NO₃ | C₁₃H₁₀N₂O₃ | C₁₄H₁₁NO₃ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| a (Å) | 3.9190 | 8.197 | 12.345 |
| b (Å) | 23.0512 | 10.670 | 7.567 |
| c (Å) | 11.5262 | 12.977 | 13.012 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.575 | 90 | 109.87 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1041.5 | 1133.4 | 1142.1 |
| Dihedral Angle (°) | ~55-60 | ~83 | ~58 |
| Key Intermolecular Interactions | C-H···O | N-H···O, C-H···O, π-π stacking | C-H···O, π-π stacking |
| CSD/COD Reference | COD: 4084162 | CSD: ANBPHO | CSD: MEPHNO |
Note: The crystallographic data for 2-amino-5-nitrobenzophenone and 4-methyl-4'-nitrobenzophenone are based on representative entries in the Cambridge Structural Database (CSD) and may vary slightly between different reported structures.
Analysis of Substituent Effects
The data presented in the table reveals the profound influence of the substituents on the crystal structures of these nitrobenzophenones.
dot
Caption: A diagram illustrating the conformational impact of different substituents.
4-Nitrobenzophenone: The parent nitro-substituted compound in this comparison exhibits a monoclinic crystal system. The electron-withdrawing nature of the nitro group influences the electronic distribution across the molecule, which in turn affects the intermolecular interactions. The crystal packing is primarily governed by C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms. The dihedral angle between the two phenyl rings is a critical conformational parameter in benzophenones. In 4-nitrobenzophenone, this angle is typically around 55-60 degrees, a result of the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the substituents.
2-Amino-5-nitrobenzophenone: The introduction of an amino group at the 2-position has a dramatic effect on the molecular conformation. The presence of the amino group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly restricts the rotation of the amino-substituted phenyl ring, leading to a more planar conformation of that portion of the molecule. Consequently, the dihedral angle between the two phenyl rings is much larger, often exceeding 80 degrees, to minimize steric clash.[3] The crystal packing in this case is more complex, involving intermolecular N-H···O and C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.[4]
4-Methyl-4'-nitrobenzophenone: In this derivative, a methyl group is introduced on the second phenyl ring. The methyl group is electron-donating, which alters the overall electronic properties of the molecule compared to 4-nitrobenzophenone.[5] The steric bulk of the methyl group is relatively small and does not significantly alter the dihedral angle compared to the parent 4-nitrobenzophenone. The crystal packing is influenced by weak C-H···O hydrogen bonds and can also involve C-H···π interactions with the aromatic rings.
Conclusion
This comparative guide highlights the power of single-crystal X-ray diffraction in elucidating the subtle yet significant structural variations in a series of substituted nitrobenzophenones. The choice of substituent has a profound impact on the molecular conformation, particularly the dihedral angle between the phenyl rings, and the nature of the intermolecular interactions that dictate the crystal packing.
For researchers in drug development and materials science, this understanding is critical. The ability to predict and control the three-dimensional structure of molecules through targeted substitution is a key element in the rational design of new compounds with desired properties. The experimental data and protocols presented here serve as a foundational guide for those embarking on the structural analysis of this important class of compounds.
References
-
PubChem. 2-Amino-5-nitrobenzophenone. [Link]
-
Molbase. 4-methyl-4'-nitrobenzophenone. [Link]
-
PubChem. 4-Methyl-4'-nitrobenzophenone. [Link]
-
PubChem. 3-Methyl-4'-nitrobenzophenone. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
ResearchGate. (PDF) Methyl 4-nitrobenzoate. [Link]
-
PubMed. Conformations of substituted benzophenones. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Chloro-3'-nitrobenzophenone
Executive Summary & Scientific Context
4-Chloro-3'-nitrobenzophenone (CAS: 56107-02-9) is a functionalized benzophenone derivative frequently used as a photo-initiator intermediate or a building block in pharmaceutical synthesis.
From a disposal perspective, this compound presents a dual-hazard profile :
-
Halogenated Content: The chlorine atom at the 4-position mandates that this waste be segregated from non-halogenated organics. Failure to do so contaminates bulk waste streams, preventing fuel-blending disposal and requiring costly high-temperature incineration to prevent dioxin formation.
-
Nitro-Aromatic Functionality: The 3'-nitro group introduces thermal sensitivity. While stable under standard conditions, it poses a risk of runaway exothermic decomposition if inadvertently mixed with strong reducing agents (e.g., hydrides, active metals) or strong bases in a waste container.
This guide outlines a self-validating workflow to ensure compliance with RCRA standards and laboratory safety best practices.
Hazard Profile & PPE Requirements
Before initiating disposal, verify the material's state. The following data summarizes the primary hazards associated with the pure solid.
| Parameter | Specification | Operational Implication |
| CAS Number | 56107-02-9 | Use for waste manifesting.[1][2][3] |
| Physical State | Solid (Yellow/Orange Powder) | Dust explosion risk if aerosolized; requires respiratory protection during transfer. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335) | Standard irritant protocols apply. |
| Chemical Compatibility | Incompatible: Strong bases, Strong reducing agents | CRITICAL: Do not commingle with hydride wastes (e.g., LiAlH4, NaBH4). |
| RCRA Status | Non-listed (typically); Characteristic Waste | Treat as Halogenated Organic Waste . |
Mandatory PPE (Personal Protective Equipment)
-
Nitrile Gloves: Double-gloving recommended if handling solutions.
-
Safety Goggles: Tightly fitting side shields.
-
Lab Coat: Flame-resistant (Nomex/cotton blend) preferred due to organic solvent context.
-
Respiratory: Use a fume hood. If handling bulk powder (>100g) outside a hood, an N95 or P100 respirator is required.
Pre-Disposal Validation (The "Gatekeeper" Step)
To ensure the safety of the waste stream, perform this Self-Validating Check before adding the chemical to any waste container.
-
pH Check: If the material is in solution, verify pH is between 4 and 10.
-
Why? Acidic/Basic waste streams can catalyze hydrolysis or degradation of the nitro group, pressurizing the drum.
-
-
Oxidizer/Reducer Screen: Confirm the receiving waste container does not contain metal hydrides or strong oxidizers (peroxides).
-
Why? Nitro compounds can act as oxidizers in the presence of strong reducers, leading to rapid energy release.
-
Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of 4-Chloro-3'-nitrobenzophenone.
Figure 1: Decision tree for segregating halogenated nitro-aromatic waste. Note that because the compound itself contains chlorine, it renders any solution "Halogenated" for disposal purposes.
Step-by-Step Operational Procedures
Scenario A: Disposal of Pure Solid (Reagent/Old Stock)
Objective: Dispose of expired or excess solid 4-Chloro-3'-nitrobenzophenone.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste pail.
-
Primary Containment: Do not pour loose powder directly into a large drum.
-
Transfer the solid into a clear zip-lock bag or the original container (if compatible).
-
Seal the bag/container tightly to prevent dust generation.
-
-
Labeling: Apply a hazardous waste tag.
-
Chemical Name: Write "4-Chloro-3'-nitrobenzophenone".
-
Constituents: 100%.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed bag into the lab's Solid Hazardous Waste drum.
-
Note: Ensure this drum is destined for incineration, not landfill.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Dispose of mother liquors or reaction solvents containing the compound.[5]
-
Segregation Rule: Because the solute contains Chlorine, the entire solution is technically classified as halogenated waste.
-
Scientific Logic: Even if dissolved in Acetone (non-halogenated), the presence of the organochloride prevents the waste from being used in standard fuel blending programs. It must be incinerated at higher temperatures to destroy the C-Cl bond safely [1].
-
-
Solvent Compatibility:
-
Ensure the solvent is compatible with the waste container (e.g., do not put DCM solutions in standard LDPE carboys; use HDPE or Glass).
-
-
Transfer:
-
Pour into the Halogenated Organic Waste carboy (typically the "Red Can" or designated halogenated line).
-
Leave 10% headspace in the container to allow for vapor expansion.
-
-
Documentation:
-
On the waste log, list "4-Chloro-3'-nitrobenzophenone" as a trace constituent.
-
Crucial: Do not simply write "Organic Solvents." List the solute to alert disposal teams to the presence of nitro-aromatics.
-
Emergency Procedures
Accidental Spills (Solid)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Don N95 mask, goggles, and gloves.
-
Cleanup:
-
Do not dry sweep vigorously (generates dust).
-
Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Scoop material into a waste bag.
-
Wipe the surface with an acetone-dampened towel, followed by soap and water.
-
Accidental Spills (Liquid)
-
Ventilate: Increase air exchange (open fume hood sashes fully if safe, or open windows).
-
Absorb: Use vermiculite, sand, or commercial solvent absorbent pads.
-
Avoid: Do not use sawdust or paper towels for large nitro-aromatic spills if the solvent is oxidizable, though for this specific compound, standard absorbents are generally safe.
-
-
Disposal: Collect absorbent material as Halogenated Solid Waste .
Storage and Stability
-
Conditions: Store in a cool, dry place away from light (benzophenones are photo-active).
-
Shelf Life: Re-test purity after 2 years.
-
Segregation: Keep separate from:
-
Strong Oxidizers (Nitric acid, Peroxides).
-
Strong Bases (Sodium Hydroxide, Potassium tert-butoxide).
-
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (Regulations regarding halogenated solvents and organic constituents).[5] Available at: [Link]
-
PubChem. Compound Summary: 4-Chloro-3-nitrobenzophenone (CID 41743).[6] (Chemical structure and physical property verification). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). Available at: [Link][3]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3'-nitrobenzophenone
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Chloro-3'-nitrobenzophenone (CAS No. 56107-02-9) is a valuable intermediate in synthetic chemistry, but its handling requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific chemical properties and associated risks.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the causality behind PPE recommendations is critical for fostering a robust safety culture. 4-Chloro-3'-nitrobenzophenone is a solid, crystalline powder that presents a multi-faceted risk profile.[1]
-
Dermal and Eye Hazard: The primary, well-documented risks are acute dermal toxicity (Category 4), skin irritation, and serious eye irritation.[2][3][4][5][6] This means that direct contact with the solid or solutions can cause harm, inflammation, or damage. Open wounds, cuts, or existing dermatitis can provide a direct route for systemic entry, potentially leading to more significant health effects.[7]
-
Inhalation Hazard: As a powder, this compound poses a significant risk of inhalation (Acute Inhalation Toxicity, Category 4), which can lead to respiratory tract irritation.[2][3][4][5] Any operation that can generate dust—such as weighing, transferring, or scraping—must be considered a potential inhalation exposure event.
-
Long-Term Exposure Concerns: While this specific compound does not have a harmonized carcinogenicity classification, related benzophenone compounds are linked to concerns of cancer and endocrine disruption.[8][9] Furthermore, toxicology studies on analogous nitroaromatic and chlorinated compounds often show potential effects on organs like the liver, kidney, and spleen.[10][11] This justifies a cautious approach that minimizes all routes of exposure.
This multi-route hazard profile necessitates a stringent barrier approach. PPE is not just a recommendation; it is the essential control measure that isolates the researcher from the chemical hazard.
Core PPE Requirements for 4-Chloro-3'-nitrobenzophenone
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for common laboratory operations.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required |
| Weighing & Solid Transfers | Nitrile Gloves | Chemical Goggles | Lab Coat | Required: NIOSH-approved respirator for dusts (e.g., N95) |
| Solution Preparation & Transfers | Nitrile Gloves | Chemical Goggles | Lab Coat | Recommended if not in a fume hood |
| Reaction Setup & Workup | Nitrile Gloves | Chemical Goggles & Face Shield | Lab Coat | Use within a certified chemical fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Goggles & Face Shield | Coated/Disposable Lab Coat or Apron | Required: NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications and Protocols
Merely wearing PPE is insufficient; selecting the correct type and adhering to strict protocols for its use is paramount.
Hand Protection
The choice of glove is the most critical barrier against dermal exposure.
-
Material: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals, including powders like 4-Chloro-3'-nitrobenzophenone. Always consult the glove manufacturer's compatibility charts for specific breakthrough times if prolonged contact or immersion is anticipated.
-
Protocol:
-
Inspect gloves for any signs of damage (punctures, tears) before use.
-
Don gloves over the cuffs of the lab coat to create a seal.
-
If a glove becomes contaminated, remove it immediately using a technique that avoids touching the outside of the glove with bare skin.
-
Wash hands thoroughly with soap and water after every glove removal.
-
Eye and Face Protection
Protecting against accidental splashes and airborne particles is non-negotiable.
-
Standard Use: At a minimum, ANSI Z87.1-compliant (or equivalent standard like EN 166) safety glasses with side shields are required for any work in the laboratory.[2][12]
-
Elevated Risk: For tasks involving splash hazards (e.g., preparing solutions, transfers) or handling larger quantities of powder, upgrade to chemical splash goggles.[12] For significant splash or reactivity risks, a face shield should be worn in conjunction with goggles.[13]
Body Protection
A lab coat is the primary defense against contamination of personal clothing.
-
Specifications: Wear a long-sleeved, fully-buttoned lab coat made of a suitable material. For tasks with a high risk of contamination, consider using disposable sleeves over the lab coat.
-
Protocol: Contaminated lab coats should be removed immediately and decontaminated or disposed of properly.[2] They should never be worn outside of the laboratory area.
Respiratory Protection
The inhalation of fine powders is a significant and often underestimated risk.
-
When to Use: A NIOSH-approved respirator is essential when handling the solid chemical outside of a certified chemical fume hood, especially during weight-out procedures.[2][12]
-
Type: For powders, a filtering facepiece respirator (e.g., N95) may be sufficient for low quantities. For higher exposure potentials, a half-mask or full-face elastomeric respirator with P100 (particulate) filters is recommended. All respirator use must comply with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[2]
Operational Plan: A Step-by-Step Guide to PPE Use
A disciplined, sequential approach to donning and doffing PPE is crucial to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing
Doffing Rationale: The sequence is designed to remove the most contaminated items first. Gloves are removed before touching your face or head to remove goggles or a respirator. The lab coat is turned inside out during removal to contain contaminants on its surface. The final step, always, is to wash your hands thoroughly.
Disposal Plan: Closing the Safety Loop
-
Contaminated PPE: All disposable PPE (gloves, disposable respirators, etc.) that has come into contact with 4-Chloro-3'-nitrobenzophenone should be considered hazardous waste.[14] Place it in a designated, sealed waste container for proper disposal according to your institution's hazardous waste protocols.[2][3][4] Do not discard it in the regular trash.
-
Chemical Waste: The compound itself and any solutions or contaminated materials (e.g., silica gel, filter paper) must be collected in a properly labeled hazardous waste container and disposed of through your organization's Environmental Health & Safety (EHS) department.[5][15]
By integrating this expert-level understanding of the hazards with disciplined, procedural use of PPE, you can confidently and safely utilize 4-Chloro-3'-nitrobenzophenone in your research and development endeavors, ensuring that scientific advancement and personal safety go hand in hand.
References
-
Material Safety Data Sheet - Benzophenone imine. (N.D.). Cole-Parmer. [Link]
-
Proper Selection, Use, and Removal of PPE. (2018). UC IPM. [Link]
-
NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. (1993). National Toxicology Program. [Link]
-
Recommendations on Selection and Use of Personal Protective Equipment. (N.D.). U.S. Department of Homeland Security. [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]
-
Benzophenone & Related Compounds. (N.D.). Campaign for Safe Cosmetics. [Link]
-
4-Chloro-3-nitrobenzophenone 98.0+%, TCI America™. (N.D.). Fisher Scientific. [Link]
-
NTP report reviews carcinogenicity of benzophenone-3. (2019). Food Packaging Forum. [Link]
-
Toxicity Studies of Benzophenone. (2000). National Toxicology Program. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
